N-Methyl-4-methylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFFIGRIWDSNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383285 | |
| Record name | N-Methyl-4-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-04-7 | |
| Record name | N,4-Dimethylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-4-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-4-methylbenzylamine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-4-methylbenzylamine, a secondary amine of interest in various chemical and pharmaceutical research fields. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for the determination of its key properties and a representative synthetic route.
Core Properties of this compound
This compound, also known by its IUPAC name N-methyl-1-(4-methylphenyl)methanamine, is a substituted benzylamine derivative. Its core structure consists of a benzyl group with a methyl substituent at the para position of the benzene ring, and the nitrogen atom of the benzylamine is further substituted with a methyl group.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 70 °C | [2] |
| Boiling Point | 70 °C at 1 mmHg | [2] |
| Density | 0.917 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 76.6 °C | [2] |
| Vapor Pressure | 0.45 mmHg at 25 °C | [2] |
Chemical and Spectroscopic Properties
The chemical identity of this compound is confirmed through various spectroscopic techniques. The following table summarizes key identifiers and expected spectroscopic features.
| Property | Value/Description | Reference |
| CAS Number | 699-04-7 | [1] |
| IUPAC Name | N-methyl-1-(4-methylphenyl)methanamine | [1] |
| InChI | InChI=1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3 | [1] |
| SMILES | CNCc1ccc(C)cc1 | |
| ¹³C NMR Spectroscopy | Spectra available in online databases. | [1] |
| Mass Spectrometry (GC-MS) | Spectra available in online databases. | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and a representative synthesis of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.
-
For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[3]
Determination of Boiling Point (at reduced pressure)
The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures. A micro-boiling point method is suitable for small sample quantities.
Procedure:
-
A small amount of this compound (a few microliters) is introduced into a small test tube or a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating block.
-
The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the sample is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][5] The pressure at which the measurement is taken must be recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for the structural elucidation and purity assessment of this compound.
Procedure:
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the benzylic protons (CH₂), the N-methyl protons (NCH₃), and the aromatic methyl protons (ArCH₃).
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Procedure:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or for a solid sample, a KBr pellet is prepared.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Analysis: The spectrum is analyzed for characteristic absorption bands. For a secondary amine, a key feature is the N-H stretching vibration, which typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. Other characteristic bands include C-H stretches, C=C aromatic stretches, and C-N stretches.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of 4-methylbenzaldehyde with methylamine.
Reaction Scheme
Caption: Reductive amination synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol describes a one-pot reductive amination procedure.
Materials:
-
4-methylbenzaldehyde
-
Methylamine (e.g., 40% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in methanol.
-
Add a solution of methylamine (1.5-2 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.[6][7][8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. This compound | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. gctlc.org [gctlc.org]
- 8. benchchem.com [benchchem.com]
"N-Methyl-4-methylbenzylamine" CAS number and structure
CAS Number: 699-04-7
Structure:
-
IUPAC Name: N-methyl-1-(4-methylphenyl)methanamine[1]
-
SMILES: CNCC1=CC=C(C)C=C1[2]
-
Chemical Structure:
Introduction
N-Methyl-4-methylbenzylamine is a secondary amine that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[2] Its structure, featuring a methylated amine and a methyl group on the benzyl ring, provides unique reactivity and potential for interaction with biological targets.[2] This document provides a concise technical overview of its properties, a plausible synthetic route, and safety information.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. It is important to note that some experimental values, particularly the melting point, show inconsistencies across different sources and should be treated with caution.
| Property | Value | Source(s) |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Boiling Point | 194.1 ± 9.0 °C at 760 mmHg | [3] |
| 70 °C at 1 mmHg | [4] | |
| Melting Point | 70 °C | [3][4] |
| Flash Point | 76.6 °C | [4] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic data for this compound is available in various databases, including ¹³C NMR and GC-MS, although detailed experimental protocols and peak assignments are not consistently reported in easily accessible literature.[1]
Synthesis
Experimental Workflow: Plausible Synthesis via Reductive Amination
Caption: Plausible synthesis of this compound via reductive amination.
Applications in Research and Development
This compound is primarily utilized as an intermediate and building block in organic synthesis. Its potential applications stem from its utility in constructing more complex molecules for:
-
Drug Discovery: It serves as a scaffold or precursor for the synthesis of novel pharmaceutical compounds.[2]
-
Medicinal Chemistry: The specific substitution pattern of the molecule makes it a candidate for creating derivatives with tailored biological activities.[2]
It is important to distinguish the biological activities of this compound from its analogue, 4-methylbenzylamine, which has been studied for its effects on appetite regulation.[5] Specific biological data for this compound is not widely reported.
Safety and Handling
This compound is classified as a corrosive substance.
-
Hazard Statements: Causes severe skin burns and eye damage.[3][6] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Precautionary Measures: Handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[3] Avoid breathing vapor or mist. Store in a tightly closed container in a cool, dry place.[3] In case of contact with eyes or skin, flush immediately with plenty of water and seek medical attention.[3]
References
- 1. This compound | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. N-Methyl-N-(4-methylbenzyl)amine | CAS#:699-04-7 | Chemsrc [chemsrc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buy 4-Methylbenzylamine | 104-84-7 [smolecule.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Synthesis of N-Methyl-4-methylbenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for N-Methyl-4-methylbenzylamine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details established methodologies, including reductive amination, N-alkylation, and the Eschweiler-Clarke reaction, presenting quantitative data, detailed experimental protocols, and visual representations of each synthetic route to aid researchers in their synthetic endeavors.
Overview of Synthetic Pathways
This compound can be synthesized through several established methods. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and laboratory equipment. The three principal routes are:
-
Reductive Amination: This is a direct and widely used method involving the reaction of 4-methylbenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.
-
N-Alkylation: This pathway involves the direct methylation of the primary amine, 4-methylbenzylamine, using a suitable methylating agent.
-
Eschweiler-Clarke Reaction: This classical method achieves the methylation of a primary amine, in this case, 4-methylbenzylamine, using a mixture of formaldehyde and formic acid.
The following sections provide a detailed examination of each of these synthetic strategies.
Data Presentation
The following tables summarize the key quantitative data for the different synthesis pathways, allowing for a comparative analysis of reagents, conditions, and expected outcomes.
Table 1: Reductive Amination of 4-Methylbenzaldehyde
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction | Sodium Cyanoborohydride Reduction |
| Starting Materials | 4-Methylbenzaldehyde, Methylamine | 4-Methylbenzaldehyde, Methylamine | 4-Methylbenzaldehyde, Methylamine |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) |
| Catalyst/Reagent | Palladium on Carbon (Pd/C), Raney Nickel | - | - |
| Typical Solvent | Methanol, Ethanol | Methanol, Ethanol | Acetonitrile, Water |
| Reaction Temperature | 20-80°C | 0-25°C | 0-25°C |
| Reaction Pressure | 1-10 bar | Atmospheric | Atmospheric |
| Typical Reaction Time | 4-24 hours | 2-12 hours | 4-6 hours |
| Reported Yields | 75-99%[1] | 60-90%[1] | ~73% (for analogous reaction)[2] |
Table 2: N-Alkylation and Eschweiler-Clarke Reaction of 4-Methylbenzylamine
| Parameter | N-Alkylation with Methyl Iodide | Eschweiler-Clarke Reaction |
| Starting Material | 4-Methylbenzylamine | 4-Methylbenzylamine |
| Methylating Agent | Methyl Iodide (CH₃I) | Formaldehyde (CH₂O) / Formic Acid (HCOOH) |
| Base/Reagent | Potassium Carbonate (K₂CO₃) | - |
| Typical Solvent | Acetone, DMF | Aqueous solution |
| Reaction Temperature | Reflux | ~80-100°C |
| Typical Reaction Time | Several hours to overnight | 2-18 hours |
| Reported Yields | Variable (prone to over-methylation) | Good to excellent (up to 98% for tertiary amines)[3] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis pathways.
Reductive Amination of 4-Methylbenzaldehyde using Sodium Borohydride
This protocol is adapted from established procedures for the reductive amination of aromatic aldehydes.[1]
Materials:
-
4-Methylbenzaldehyde
-
Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 4-methylbenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add the methylamine solution (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
N-Alkylation of 4-Methylbenzylamine with Methyl Iodide
This is a general procedure for the N-methylation of primary amines. Caution should be exercised as over-methylation to the quaternary ammonium salt can occur.
Materials:
-
4-Methylbenzylamine
-
Methyl Iodide
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl Acetate
-
Water
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous acetone, add 4-methylbenzylamine (1.0 eq).
-
Add methyl iodide (1.1-1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purification can be achieved by column chromatography or distillation.
Eschweiler-Clarke Reaction of 4-Methylbenzylamine
This protocol is based on the classical Eschweiler-Clarke reaction for the methylation of primary amines.[3][4]
Materials:
-
4-Methylbenzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Anhydrous sodium sulfate
Procedure:
-
To 4-methylbenzylamine (1.0 eq), add formic acid (2.0-3.0 eq) and formaldehyde solution (2.0-3.0 eq).
-
Heat the mixture to 80-100°C and maintain at this temperature for 2-6 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Cool the reaction mixture to room temperature.
-
Add 1M HCl to acidify the mixture.
-
Wash the acidic aqueous layer with DCM or diethyl ether to remove any unreacted starting material or byproducts.
-
Basify the aqueous layer to a pH greater than 10 by the careful addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
The product can be purified by distillation if necessary.
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Reductive amination pathway for this compound synthesis.
Caption: N-Alkylation pathway for this compound synthesis.
Caption: Eschweiler-Clarke reaction pathway for this compound.
References
Solubility Profile of N-Methyl-4-methylbenzylamine in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-4-methylbenzylamine, a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different solvents is crucial for its effective handling, reaction optimization, purification, and formulation. This document compiles available quantitative data, presents detailed experimental protocols for solubility determination, and offers visual representations of key processes to aid researchers in their laboratory work.
Core Concepts in Solubility
The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a secondary amine, is influenced by several factors including the polarity of the solvent, temperature, and the presence of other solutes. As a general principle, amines with smaller carbon chains tend to exhibit higher solubility in water due to the potential for hydrogen bonding.[1] However, the presence of the aromatic ring in this compound significantly influences its solubility profile, making it more soluble in organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data for the closely related structural analog, N-Methylbenzylamine, provides a strong predictive basis for its solubility behavior. The primary structural difference is a methyl group on the benzene ring, which is expected to slightly decrease its polarity and potentially increase its solubility in nonpolar solvents while slightly decreasing it in polar solvents like water.
The following table summarizes the available quantitative solubility data for N-Methylbenzylamine, which can be used as a reference for this compound.
| Solvent | Solvent Type | Formula | Solubility of N-Methylbenzylamine | Reference |
| Water | Polar Protic | H₂O | 65 g/L (at 20°C) | [2][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | 27.5 mg/mL | [6] |
| Ethanol | Polar Protic | C₂H₅OH | Soluble | [3] |
| Ether | Nonpolar | C₄H₁₀O | Soluble | [3] |
| Organic Solvents (General) | - | - | Soluble | [5][7] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvents, the following experimental protocol outlines a standard method for its determination.
Objective: To quantitatively determine the solubility of this compound in a selected laboratory solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add a measured volume of the selected solvent to a vial.
-
Add an excess amount of this compound to the solvent to create a slurry.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the prepared sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: A flowchart outlining the key stages of experimental solubility determination.
This guide provides foundational knowledge and practical steps for understanding and determining the solubility of this compound. For specific applications, it is always recommended to perform experimental verification of solubility under the exact conditions of use.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. N-Methylbenzylamine, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. N-Methylbenzylamine | TargetMol [targetmol.com]
- 7. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]
Unveiling the Mechanistic Versatility of N-Methyl-4-methylbenzylamine in Organic Synthesis
For Immediate Release
Shanghai, China – December 30, 2025 – N-Methyl-4-methylbenzylamine, a versatile secondary amine, serves as a crucial building block and modulator of reactivity in a variety of organic reactions. This technical guide provides an in-depth analysis of its core mechanisms of action, highlighting its roles as a directing group in aromatic functionalization and as a precursor to catalytically active species. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Role as a Directing Group in Ortho-Lithiation
This compound can be readily converted to its corresponding tertiary amine, N,N-dimethyl-4-methylbenzylamine, which functions as an effective directing group in ortho-lithiation reactions. This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the aminomethyl substituent.
The mechanism proceeds through the coordination of an organolithium reagent, typically n-butyllithium or sec-butyllithium, to the nitrogen atom of the tertiary amine. This coordination brings the lithium atom in close proximity to the ortho-protons of the aromatic ring, facilitating deprotonation and the formation of a stable ortho-lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
A Comprehensive Technical Review of N-Methyl-4-methylbenzylamine and Its Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-methylbenzylamine and its analogs represent a class of substituted benzylamines that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as inhibitors of catecholamine reuptake and as potent antifungal agents. This technical guide provides an in-depth review of the current literature, focusing on the synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of action of these compounds. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to facilitate further research and drug development in this area.
Chemical Synthesis
The primary synthetic route to this compound and its analogs is through reductive amination. This versatile method involves the reaction of a substituted benzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.
Detailed Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol outlines the synthesis of this compound from 4-methylbenzaldehyde and methylamine using sodium cyanoborohydride as the reducing agent.
Materials:
-
4-methylbenzaldehyde
-
Methylamine (40% solution in water)
-
Acetonitrile
-
Sodium cyanoborohydride (NaBH₃CN)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Triethylamine (NEt₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in acetonitrile under a nitrogen atmosphere at 0°C.
-
Slowly add a 40% aqueous solution of methylamine (approximately 5-6 equivalents) to the stirred solution.
-
Allow the reaction to proceed at 0°C for 2 hours.
-
-
Reduction:
-
To the reaction mixture, add sodium cyanoborohydride (approximately 3.5 equivalents).
-
Allow the reaction to warm to room temperature and continue stirring for 4 hours.
-
-
Work-up and Extraction:
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Add toluene to the residue and perform an azeotropic distillation to remove residual water.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in methanol with a small percentage of triethylamine (e.g., EtOAc:MeOH:NEt₃, 92:5:3), to yield the pure product as a yellow oil.[1]
-
Biological Activity: Catecholamine Reuptake Inhibition
Substituted benzylamine derivatives have been investigated for their ability to inhibit the reuptake of catecholamines, such as norepinephrine (NE) and dopamine (DA), at their respective transporters (NET and DAT). This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism of action relevant to the treatment of various neurological and psychiatric disorders.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the inhibitory activities (IC₅₀ values) of various substituted benzylamine analogs on the norepinephrine and dopamine transporters.
| Compound ID | R¹ | R² | R³ | R⁴ | NET IC₅₀ (µM) | DAT IC₅₀ (nM) | Reference |
| 1 | H | H | H | H | - | - | - |
| 2 | 3-Iodo | H | H | H | 5.65 | - | [2] |
| 3 | H | H | H | CH₃ | - | - | - |
| 4 | 4-Bromo | H | H | H | - | - | [3] |
| 5 | 4-Iodo | H | H | H | - | 11 | [4] |
| 6 | 4-Methoxy | H | H | H | - | - | [3] |
| 7 | 4-Hydroxy | H | H | H | - | - | [3] |
| 8 | 3-Bromo | H | H | H | - | - | [3] |
| 9 | 3-Iodo | H | H | H | - | 14 | [4] |
| 10 | 2-Bromo | H | H | H | - | - | [3] |
| 11 | H | H | H | Imidazoline | - | - | [2] |
Experimental Protocol: Norepinephrine Transporter (NET) Inhibition Assay
This protocol describes a competitive binding assay to determine the IC₅₀ values of test compounds for the norepinephrine transporter.
Materials:
-
SK-N-SH cells (expressing NET)
-
[³H]Nisoxetine (radioligand)
-
Test compounds (e.g., this compound analogs)
-
Desipramine (positive control)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
96-well microplates
-
Scintillation counter and cocktail
Procedure:
-
Cell Preparation:
-
Culture SK-N-SH cells to confluency in appropriate media.
-
Harvest the cells and prepare a cell membrane homogenate.
-
-
Binding Assay:
-
In a 96-well microplate, add the cell membrane preparation.
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of [³H]Nisoxetine.
-
For non-specific binding control wells, add a high concentration of a known NET inhibitor like desipramine.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Biological Activity: Antifungal Properties
Benzylamine derivatives have demonstrated significant antifungal activity, particularly against dermatophytes such as Trichophyton species. Their mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table presents the minimum inhibitory concentration (MIC) values of various benzylamine analogs against common fungal pathogens.
| Compound ID | R (Benzyl substitution) | Fungal Strain | MIC₅₀ (µg/mL) | Reference |
| 12 | 4-tert-Butyl | Trichophyton mentagrophytes | 0.06 | [5] |
| 13 | 4-Benzyloxy | Trichophyton mentagrophytes | 0.125 | [5] |
| 14 | 4-tert-Butyl | Trichophyton rubrum | 0.06 | [5] |
| 15 | 4-Benzyloxy | Trichophyton rubrum | 0.125 | [5] |
| 16 | Unsubstituted | Candida albicans | - | - |
| 17 | 4-Chloro | Candida albicans | - | - |
Note: As with the catecholamine reuptake data, a comprehensive QSAR table for a single, systematic series of this compound analogs is not available. The presented data is from studies on structurally related benzylamine antifungals.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
Fungal isolates (e.g., Trichophyton rubrum)
-
RPMI-1640 medium
-
Test compounds (e.g., this compound analogs)
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.
-
Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microplate.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 4-7 days), until sufficient growth is observed in the control well.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth control. This can be assessed visually or by reading the absorbance using a spectrophotometer.
-
Signaling Pathways and Mechanisms of Action
Catecholamine Reuptake Inhibition
This compound analogs that inhibit norepinephrine and dopamine transporters block the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of norepinephrine and dopamine in the synapse, thereby enhancing their signaling to postsynaptic receptors.
References
- 1. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and preliminary evaluation of benzylaminoimidazoline derivatives as novel norepinephrine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Methyl-4-methylbenzylamine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-methylbenzylamine, a secondary amine of interest in synthetic and medicinal chemistry, possesses a unique substitution pattern that lends itself to a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of this compound. It details established synthetic protocols, presents its physicochemical and spectral properties in structured tables, and explores its potential biological activities as inferred from structurally related compounds. This document serves as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug development, offering detailed experimental methodologies and visual representations of synthetic workflows and hypothesized biological pathways.
Introduction
This compound, with the chemical formula C9H13N, is a substituted benzylamine derivative.[1] While not as extensively studied as its primary amine counterpart, 4-methylbenzylamine, it serves as a valuable building block in organic synthesis. Its secondary amine functionality allows for further derivatization, making it a useful intermediate in the preparation of more complex molecules. This guide aims to consolidate the available scientific information regarding its synthesis, properties, and potential applications.
Discovery and History
The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its synthesis falls under well-established chemical transformations that were developed over the course of the 20th century. The methods for its preparation, such as reductive amination and N-alkylation of amines, are fundamental reactions in organic chemistry. It is likely that this compound was first prepared as part of broader studies into the synthesis and properties of substituted benzylamines. The compound is now commercially available from various chemical suppliers, indicating its utility in research and development.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H13N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| CAS Number | 699-04-7 | [1] |
| Appearance | Solid | |
| Boiling Point | 70 °C (1 mmHg) | |
| Melting Point | 70 °C | |
| Density | 0.917 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.98 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Data/Reference |
| ¹³C NMR | SpectraBase |
| GC-MS | SpectraBase |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes are the reductive amination of 4-methylbenzaldehyde with methylamine and the N-methylation of 4-methylbenzylamine.
Reductive Amination of 4-Methylbenzaldehyde
This is a widely used method for the formation of amines from carbonyl compounds.[2] The reaction proceeds in two steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of methylamine (1.1 equivalents) in the same solvent. The reaction can be catalyzed by the addition of a catalytic amount of a weak acid, such as acetic acid. The mixture is stirred at room temperature to facilitate the formation of the N-(4-methylbenzylidene)methanamine intermediate.
-
Reduction: Once the imine formation is complete (as monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reagent for this step. The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Work-up and Purification: After the reduction is complete, the reaction is quenched by the addition of water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude product. The crude this compound can be further purified by column chromatography or distillation.
N-Methylation of 4-Methylbenzylamine
This method involves the direct methylation of the primary amine, 4-methylbenzylamine. Care must be taken to control the reaction conditions to avoid over-methylation to the tertiary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzylamine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a weak base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated. The resulting crude product can be purified by column chromatography or distillation to afford pure this compound.
Mandatory Visualizations
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Workflow for the synthesis of this compound via N-methylation.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and mechanism of action of this compound are notably absent from the current scientific literature. However, insights into its potential pharmacological profile can be inferred from its close structural analog, 4-methylbenzylamine.
Inferred Biological Activity from 4-Methylbenzylamine
Research on 4-methylbenzylamine has indicated that it can stimulate food consumption in animal models.[3][4][5] This effect is in contrast to the hypophagic (appetite-suppressing) effects of the parent compound, benzylamine, and amphetamine.[5] This suggests a potential role for 4-substituted benzylamines in the modulation of appetite and feeding behavior.
Hypothesized Mechanism of Action
The mechanism underlying the hyperphagic effect of 4-methylbenzylamine is thought to involve its interaction with Shaker-like Kv1.1 potassium channels in the brain.[4] Potassium channels are crucial for regulating neuronal excitability, and their modulation can have significant effects on neurotransmitter release and overall brain function. It is hypothesized that by acting on these channels, 4-methylbenzylamine may influence signaling pathways that control appetite.
Given the structural similarity, it is plausible that this compound could exhibit similar or related activities. The addition of the N-methyl group may alter its potency, selectivity, and pharmacokinetic properties. However, without direct experimental evidence, this remains a hypothesis.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized interaction of this compound with neuronal signaling pathways, based on the known activity of 4-methylbenzylamine.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
This compound is a readily accessible secondary amine with clear synthetic pathways. While its own biological profile is yet to be directly elucidated, the activities of its close structural relative, 4-methylbenzylamine, suggest that it may have interesting pharmacological properties, particularly in the modulation of neuronal signaling and appetite. This technical guide provides a solid foundation of its chemical properties and synthesis, and highlights a clear gap in the understanding of its biological function, representing an opportunity for future research. The detailed protocols and structured data presented herein are intended to facilitate further investigation into this and related compounds by the scientific community.
References
Potential Biological Activities of N-Methyl-4-methylbenzylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-methylbenzylamine serves as a foundational scaffold for a diverse range of derivatives with significant potential for biological activity. While comprehensive studies on the specific biological profile of this compound itself are limited in publicly available literature, the broader class of benzylamine and N-methylbenzylamine derivatives has demonstrated a variety of pharmacological effects. This technical guide consolidates the existing research on these related compounds to illuminate the potential therapeutic avenues for novel this compound derivatives. The primary activities explored herein include enzyme inhibition, specifically targeting monoamine oxidase (MAO) and cholinesterases, as well as antimicrobial effects. This document provides a summary of quantitative biological data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways to guide future research and development in this promising area of medicinal chemistry.
Introduction
The benzylamine moiety is a prevalent structural motif in a vast number of biologically active compounds, both natural and synthetic. The addition of a methyl group to the nitrogen atom, as seen in N-methylbenzylamines, and further substitution on the aromatic ring, such as the 4-methyl group in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This structural simplicity and ease of derivatization make this compound an attractive starting point for the development of new therapeutic agents.
This guide explores the potential biological activities of derivatives of this compound by examining the established activities of structurally related compounds. The key areas of focus are:
-
Monoamine Oxidase (MAO) Inhibition: As structural analogues of monoamine neurotransmitters, benzylamine derivatives are well-positioned to interact with MAO enzymes, which are critical in the metabolic pathways of neurotransmitters like serotonin, dopamine, and norepinephrine.
-
Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease and other neurological disorders. The structural features of N-methylbenzylamine derivatives suggest potential interactions with the active sites of these enzymes.
-
Antimicrobial Activity: The lipophilic nature of the benzyl group combined with the cationic potential of the amine function can lead to interactions with microbial cell membranes, suggesting a potential for antimicrobial effects.
This document aims to provide a comprehensive resource for researchers by presenting available quantitative data, detailing experimental protocols for assessing these activities, and visualizing the underlying biological pathways.
Potential Biological Activities and Structure-Activity Relationships
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[1][2] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[1] Benzylamine is a known substrate for MAO-B.[2] Studies on various benzylamine-sulfonamide derivatives have identified potent and selective MAO-B inhibitors.
Structure-Activity Relationship (SAR): The available data on benzylamine-sulfonamide derivatives suggests that the nature and position of substituents on the benzylamine and sulfonamide moieties play a crucial role in their inhibitory potency and selectivity for MAO-A versus MAO-B.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating its action at the synapse.[3][4] Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. Several studies on N-benzyl carboxamide derivatives of (S)-1-phenyl-3,4-dihydroisoquinoline have demonstrated inhibitory activity against both MAO and BChE.
Structure-Activity Relationship (SAR): For the studied (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives with N-benzyl substituents, the position and electronic nature of the substituent on the benzyl ring influence the inhibitory activity against BChE. For instance, a meta-methoxy substituent showed the most potent BChE inhibition among the tested compounds in one study.
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Benzylamine derivatives have been investigated for their antibacterial and antifungal properties. For example, a series of coumarin derivatives containing benzylamine groups demonstrated excellent in vitro antibacterial activity. The proposed mechanism of action for some of these derivatives involves increasing the permeability of the bacterial membrane, leading to cell disruption.[5]
Structure-Activity Relationship (SAR): In a study of coumarin-benzylamine derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis suggested that the introduction of an electron-donating group at one position and a larger group at another position on the benzylamine moiety could enhance antibacterial activity.[5] For other classes of benzylamine derivatives, hydrophobicity has been shown to correlate with antimicrobial activity.[6]
Data Presentation: Quantitative Biological Activity of Benzylamine Derivatives
The following tables summarize the quantitative data for various benzylamine derivatives, providing insights into their potential biological activities. It is important to note that these are not derivatives of this compound itself but are structurally related and indicative of the potential for this class of compounds.
Table 1: Monoamine Oxidase (MAO) Inhibition by Benzylamine-Sulfonamide Derivatives
| Compound ID | Structure | Target | IC50 (µM) |
| 4i | Benzylamine-sulfonamide derivative | hMAO-B | 0.041 ± 0.001 |
| 4t | Benzylamine-sulfonamide derivative | hMAO-B | 0.065 ± 0.002 |
Data from a study on novel benzylamine-sulfonamide derivatives.
Table 2: Cholinesterase and MAO Inhibition by N-Benzyl Dihydroisoquinoline Carboxamide Derivatives
| Compound ID | Substituent on Benzyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE % Inhibition @ 100 µM |
| 2d | p-F | 1.38 | > 100 | - |
| 2j | p-Br | 2.48 | > 100 | - |
| 2t | m-OCH3 | 5.34 | 7.82 | 55 |
| 2b | o-F | - | - | 49.0 |
| 2l | m-CF3 | - | - | 49.1 |
Data from a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.
Table 3: Antibacterial Activity of Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives
| Compound ID | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. S. epidermidis |
| 6l | 0.002 - 0.016 | 0.002 - 0.016 |
| 6m | 0.002 - 0.016 | 0.002 - 0.016 |
Data from a study on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, showing activity against multiple bacterial strains.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the IC50 value of a test compound for MAO-A. A similar protocol can be used for MAO-B with the appropriate substrate and enzyme.
Materials:
-
Human recombinant MAO-A enzyme
-
p-Tyramine (substrate)
-
Test compound and reference inhibitor (e.g., Clorgyline)
-
DMSO
-
Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Dissolve the test compound and reference inhibitor in DMSO to prepare stock solutions. Create a series of dilutions in DMSO to achieve a range of final assay concentrations.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 45 µL of MAO-A enzyme solution to each well.
-
Add 5 µL of the test compound dilutions (in 10% DMSO) to the respective wells.
-
For the control (uninhibited) wells, add 5 µL of 10% DMSO.
-
Incubate the plate for 15 minutes at 25°C.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing p-Tyramine and the detection reagents in the assay buffer.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound and reference inhibitor (e.g., Donepezil)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in the Tris-HCl buffer.
-
Dissolve the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound dilution, 50 µL of Tris-HCl buffer (pH 8.0), and 25 µL of AChE solution.
-
Incubate at 25°C for 15 minutes.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
The final volume in each well should be 150 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
A similar protocol can be followed for Butyrylcholinesterase (BChE) inhibition , using butyrylthiocholine iodide as the substrate and BChE enzyme.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Test compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the bacterial strain in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL in the final well volume).
-
-
Compound Dilution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in the broth directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, and then 50 µL of the compound at 2x the highest desired concentration is added to the first well. 50 µL is then transferred serially to subsequent wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the potential activities of this compound derivatives.
Caption: Monoamine Neurotransmitter Metabolism and Potential Inhibition.
References
- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-Methyl-4-methylbenzylamine: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound N-Methyl-4-methylbenzylamine (CAS No. 699-04-7). Due to the limited availability of publicly accessible, comprehensive experimental spectra for this compound, this document also includes data for the closely related compounds, 4-Methylbenzylamine and N-Methylbenzylamine, to serve as a valuable reference for analytical and synthetic chemists.
Introduction
This compound is a secondary amine of interest in various chemical research domains. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in synthetic processes. This guide compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides standardized experimental protocols for acquiring such spectra.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | CDCl₃ | ~7.1-7.2 | m | 4H | Aromatic C-H |
| ~3.6-3.7 | s | 2H | Benzylic CH₂ | ||
| ~2.4 | s | 3H | N-CH₃ | ||
| ~2.3 | s | 3H | Aromatic CH₃ | ||
| ~1.5-2.0 | br s | 1H | N-H | ||
| 4-Methylbenzylamine[1] | CDCl₃ | 7.32-6.96 | m | 4H | Aromatic C-H |
| 3.795 | s | 2H | Benzylic CH₂ | ||
| 2.320 | s | 3H | Aromatic CH₃ | ||
| 1.42 | s | 2H | NH₂ | ||
| N-Methylbenzylamine | CDCl₃ | 7.50-7.10 | m | 5H | Aromatic C-H |
| 3.741 | s | 2H | Benzylic CH₂ | ||
| 2.434 | s | 3H | N-CH₃ | ||
| 2.20 | s | 1H | N-H |
Note: Data for this compound is predicted based on analogous structures.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | ~137 | Quaternary Aromatic C-CH₃ |
| ~136 | Quaternary Aromatic C-CH₂ | ||
| ~129 | Aromatic CH | ||
| ~128 | Aromatic CH | ||
| ~56 | Benzylic CH₂ | ||
| ~36 | N-CH₃ | ||
| ~21 | Aromatic CH₃ | ||
| 4-Methylbenzylamine | - | Data not readily available in a numerical format. | - |
| N-Methylbenzylamine | CDCl₃ | 140.27, 128.31, 128.11, 126.86, 56.06, 35.98 | Aromatic and Aliphatic C |
Note: Data for this compound is predicted based on analogous structures. PubChem indicates the existence of a ¹³C NMR spectrum for this compound in SpectraBase.[2]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | ~3300-3500 | Medium, Broad | N-H Stretch |
| ~3000-3100 | Medium | Aromatic C-H Stretch | |
| ~2800-3000 | Medium | Aliphatic C-H Stretch | |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Bending | |
| ~1100-1200 | Medium | C-N Stretch | |
| 4-Methylbenzylamine | Data available, but specific peak values not compiled. | - | - |
| N-Methylbenzylamine | Data available, but specific peak values not compiled. | - | - |
Note: Data for this compound is predicted based on functional group analysis.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key m/z values | Notes |
| This compound | GC-MS (EI) | 135 (M⁺) | Molecular Ion |
| 120 | [M-CH₃]⁺ | ||
| 105 | [M-CH₂NHCH₃]⁺ | ||
| 91 | Tropylium ion | ||
| 4-Methylbenzylamine | EI | 121 (M⁺), 120, 106, 104, 91, 77 | - |
| N-Methylbenzylamine | EI | 121 (M⁺), 120, 91, 77, 65, 51 | - |
Note: Fragmentation pattern for this compound is predicted. PubChem indicates the existence of a GC-MS spectrum for this compound in SpectraBase.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or the pure solvent.
-
Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the gas chromatograph.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.
-
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
N-Methyl-4-methylbenzylamine: An In-depth Technical Guide on Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation profile of N-Methyl-4-methylbenzylamine. Due to the limited availability of direct stability-indicating studies on this specific molecule, this guide synthesizes information from closely related analogues, such as N-methylbenzylamine and 4-methylbenzylamine, to build a robust profile. It includes general stability information, potential degradation pathways, and detailed, adaptable experimental protocols for forced degradation studies. All quantitative data, where available from analogous compounds, is summarized in structured tables. Furthermore, this guide presents mandatory visualizations of a proposed degradation pathway and a general experimental workflow for stability testing, rendered using Graphviz, to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a secondary amine that finds application as an intermediate in the synthesis of various organic compounds. Understanding its stability and degradation profile is crucial for determining its shelf-life, ensuring the purity of synthesized products, and for regulatory purposes in relevant industries. This guide outlines the known stability characteristics and provides a framework for conducting forced degradation studies to elucidate its degradation pathways and identify potential degradation products.
General Stability Profile
Based on data from structurally similar compounds, this compound is expected to be stable under normal storage conditions. However, certain environmental factors can promote its degradation.
Key Stability Considerations:
-
Air Sensitivity: Like its analogue N-methylbenzylamine, it may be sensitive to air due to reactions with atmospheric carbon dioxide.[1][2]
-
Light Sensitivity: Aromatic amines and benzylamines are often sensitive to light. The material safety data sheet for the related compound 4-methylbenzylamine recommends avoiding direct sunlight.
-
pH Sensitivity: N-methylbenzylamine is known to be susceptible to spontaneous nitrosation, a reaction that is enhanced under acidic conditions.[3]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]
-
Thermal Stability: While stable at ambient temperatures, thermal decomposition can occur at elevated temperatures. Studies on benzylamine have shown that thermal decomposition at high temperatures (650 to 800 °C) leads to the cleavage of the C-N bond.[4]
Quantitative Stability Data (Hypothetical)
As no specific forced degradation studies for this compound are publicly available, the following table presents a hypothetical summary of expected outcomes based on the known reactivity of benzylamines. This table is for illustrative purposes and should be populated with experimental data.
| Stress Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate | 4-Methylbenzylamine, Formaldehyde |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Low | Minimal degradation expected |
| Oxidative | 3% H₂O₂, RT, 24h | High | 4-Methylbenzaldehyde, N-(4-methylbenzyl)formamide, 4-Methylbenzoic acid |
| Thermal | 80°C, 48h | Moderate | 4-Methylbenzylamine, Toluene, various condensation products |
| Photolytic | ICH Q1B conditions | Moderate to High | Oxidative and polymeric degradation products |
Experimental Protocols for Forced Degradation Studies
The following protocols are adapted from general guidelines for forced degradation studies and should be optimized for this compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential for these studies.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Acidic Degradation
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
Basic Degradation
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
Thermal Degradation
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.
-
For solution stability, heat the stock solution at 60°C for 48 hours.
-
After the specified time, cool the sample and dissolve/dilute it to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
Photolytic Degradation
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a solution of the solid sample or dilute the exposed solution to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
Proposed Degradation Pathway and Workflow Visualizations
The following diagrams illustrate the proposed degradation pathways and a general workflow for forced degradation studies.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation profile of this compound, primarily through the lens of its structural analogues. The provided experimental protocols offer a starting point for researchers to conduct forced degradation studies, which are essential for generating specific stability data. The visualized degradation pathway and experimental workflow serve as valuable tools for planning and interpreting these studies. It is imperative that the hypothetical data presented herein is replaced with empirical results from well-designed stability-indicating studies to fully characterize the behavior of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Methyl-4-methylbenzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Methyl-4-methylbenzylamine is a secondary amine that can serve as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a substituted benzyl group, makes it a key intermediate in medicinal chemistry and organic synthesis. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination reaction, a widely used and efficient method for forming carbon-nitrogen bonds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem |
| Molecular Weight | 135.21 g/mol | PubChem |
| IUPAC Name | N-methyl-1-(4-methylphenyl)methanamine | PubChem |
| CAS Number | 699-04-7 | PubChem |
Experimental Protocol: Reductive Amination
This protocol details the synthesis of this compound from 4-methylbenzaldehyde and methylamine using sodium borohydride as the reducing agent. This two-step, one-pot reaction first involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2]
Materials:
-
4-methylbenzaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)
-
Methanol (MeOH)
-
Acetic Acid (glacial)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add 4-methylbenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in methanol (5-10 mL per gram of aldehyde).
-
Add a magnetic stir bar and begin stirring the solution at room temperature.
-
To the stirring solution, add methylamine solution (1.5 - 2.0 eq).
-
Add a few drops of glacial acetic acid to catalyze the imine formation.[3]
-
Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the N-(4-methylbenzylidene)methanamine intermediate.
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the reaction for an additional 3-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.[4][5]
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care.
-
Methylamine is a flammable and corrosive gas/solution. Handle with appropriate care.
Diagrams
References
Application Notes: Use of Chiral Benzylamine Derivatives in Asymmetric Synthesis
A Note on N-Methyl-4-methylbenzylamine: Initial searches for the use of "this compound" as a catalyst in asymmetric synthesis did not yield any documented applications in the scientific literature. This is because this compound is an achiral molecule, meaning it does not possess the necessary three-dimensional structure to induce stereoselectivity in a reaction. Chiral catalysts are essential for guiding a reaction to preferentially form one enantiomer over another.
However, a closely related class of compounds, chiral α-methylbenzylamines, are widely employed in asymmetric synthesis, not typically as catalysts themselves, but as powerful chiral auxiliaries . This document will focus on the application of a representative compound, (S)-(-)-α-Methylbenzylamine , to illustrate the principles and protocols relevant to researchers, scientists, and drug development professionals.
Application Focus: (S)-(-)-α-Methylbenzylamine as a Chiral Auxiliary
Introduction: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, yielding an enantiomerically enriched product. (S)-(-)-α-Methylbenzylamine is a versatile and cost-effective chiral auxiliary used to synthesize a variety of chiral molecules, including complex natural products and pharmaceutical intermediates.[1][2]
Principle of Action: The auxiliary functions by converting the prochiral substrate into a mixture of diastereomers. These diastereomers have different physical and chemical properties, allowing for their separation or for a subsequent reaction to proceed with high diastereoselectivity. The steric bulk and defined stereochemistry of the α-methylbenzylamine group create a chiral environment that biases the approach of reagents to one face of the molecule.
Key Application: Asymmetric Synthesis of a (+)-Lortalamine Precursor A notable application of (S)-(-)-α-methylbenzylamine is in the asymmetric synthesis of a key piperidone intermediate for the piperidine alkaloid (+)-lortalamine.[1] The critical step involves a diastereoselective intramolecular Michael addition, where the chiral amine auxiliary directs the formation of a specific stereocenter in the piperidine ring.[1]
Data Presentation
The following table summarizes the quantitative data for the key diastereoselective cyclization step in the synthesis of the N-((S)-1-phenylethyl)-4-piperidone intermediate.
| Substrate | Chiral Auxiliary | Key Reaction | Solvent | Yield (%) | Diastereomeric Excess (d.e. %) | Reference |
| Achiral Dienone | (S)-(-)-α-Methylbenzylamine | Intramolecular Michael Addition | Ethanol | 85 | >95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-((S)-1-phenylethyl)-4-piperidone Intermediate
This protocol describes the diastereoselective Michael addition/cyclization reaction to form the chiral piperidone.
Materials:
-
Achiral dienone precursor (1.0 eq)
-
(S)-(-)-α-Methylbenzylamine (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.2 eq)
-
Ethanol (EtOH), reagent grade
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the achiral dienone precursor (1.0 eq) in ethanol.[1]
-
Add sodium bicarbonate (1.2 eq) to the solution, followed by the dropwise addition of (S)-(-)-α-methylbenzylamine (1.1 eq).[1]
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the chiral enamine intermediate.[1]
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-((S)-1-phenylethyl)-4-piperidone.
-
Determine the diastereomeric excess of the product using chiral HPLC or NMR analysis.
Visualizations
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Key steps in the diastereoselective synthesis of the piperidone intermediate.
References
Applications of "N-Methyl-4-methylbenzylamine" in pharmaceutical intermediate synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Methyl-4-methylbenzylamine is a versatile secondary amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the nucleophilic secondary amine and the substituted benzyl group, allow for its incorporation into a diverse range of molecular scaffolds. While direct literature on the pharmaceutical applications of this compound is limited, its utility can be inferred from the known reactivity of its structural analogs, such as 4-methylbenzylamine and N-methylbenzylamine. These related compounds are utilized in the synthesis of bioactive molecules, including anticonvulsants and kappa opioid receptor antagonists.
The primary application of this compound in pharmaceutical synthesis is as a building block for introducing the N-methyl-4-methylbenzyl moiety into a target molecule. This can be achieved through various chemical transformations, most notably by nucleophilic substitution reactions with suitable electrophiles.
A significant potential application lies in the synthesis of sulfonamides. The sulfonamide functional group is a key component in a wide array of therapeutic agents. The reaction of this compound with sulfonyl chlorides can readily form N-substituted sulfonamides. A notable example is the synthesis of a key intermediate for a potent and selective kappa opioid receptor (KOR) antagonist. The 4-methylbenzylamine-4-methylbenzenesulfonamide moiety is a known pharmacophore for KOR antagonists.[1] By substituting 4-methylbenzylamine with this compound, a corresponding N-methylated sulfonamide can be synthesized, potentially modulating the pharmacological properties of the final compound.
Furthermore, based on the known applications of similar benzylamines, this compound could be explored as a precursor in the synthesis of anticonvulsant agents and benzimidazole derivatives, which are known to possess a broad spectrum of biological activities. The N-methyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it a point of interest for medicinal chemists in lead optimization.
Key Synthetic Applications at a Glance
| Application Area | Pharmaceutical Intermediate | Reaction Type |
| Kappa Opioid Receptor Antagonists | N-Methyl-4-methyl-N-(p-tolyl)benzenesulfonamide | Nucleophilic Substitution |
| Anticonvulsants (Postulated) | Varied scaffolds | N-Alkylation, Amidation |
| Benzimidazoles (Postulated) | 2-Substituted benzimidazoles | Condensation, Cyclization |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via reductive amination of 4-methylbenzaldehyde with methylamine.
Reaction Scheme:
References
Application Notes and Protocols for the Analysis of N-Methyl-4-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of N-Methyl-4-methylbenzylamine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the routine quantification of this compound in finished pharmaceutical products.
Experimental Protocol: HPLC-UV
1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
-
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
Quantitative Data Summary (HPLC-UV)
| Parameter | Value |
| Retention Time (tR) | Approx. 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Note: The above quantitative data is illustrative and should be determined experimentally during method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and impurity profiling.
Experimental Protocol: GC-MS
1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation:
-
Follow the same initial steps as for the HPLC sample preparation to obtain a solution containing this compound.
-
Perform a liquid-liquid extraction by taking 1 mL of the filtered sample solution, adding 1 mL of 1M Sodium Hydroxide, and extracting with 5 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes and centrifuge for 5 minutes at 3000 rpm.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol and transfer to a GC vial.
-
2. GC-MS Conditions
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)[1]. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Monitored Ions (SIM) | m/z 135 (Molecular Ion), 120 (Fragment Ion), 91 (Fragment Ion) - To be confirmed with experimental data. |
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Retention Time (tR) | Approx. 8.2 min |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
Note: The above quantitative data is illustrative and should be determined experimentally during method validation. The monitored ions for SIM mode should be selected based on the mass spectrum of this compound.
Visualizations
References
Application Notes and Protocols: N-Methyl-4-methylbenzylamine as a Novel Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amino acids, particularly N-methylation, is a critical modification in peptide chemistry aimed at enhancing the therapeutic properties of peptides. This modification can improve metabolic stability, increase membrane permeability, and modulate receptor binding affinity. The N-Methyl-4-methylbenzyl (Me-4-MeBzl) group is presented here as a potential protecting group for the α-amino function of amino acids for use in peptide synthesis. This group can be introduced via reductive amination and is designed to be stable during peptide chain elongation while being removable under specific cleavage conditions. These notes provide detailed, generalized protocols for the synthesis of N-(N-Methyl-4-methylbenzyl)-amino acids and their application in solid-phase peptide synthesis (SPPS), based on established methodologies for similar N-alkylated amino acids.
Core Features of the N-Methyl-4-methylbenzyl Protecting Group
The N-Methyl-4-methylbenzyl group offers a unique combination of steric and electronic properties that make it a promising candidate for a temporary or semi-permanent protecting group in peptide synthesis.
-
Introduction: The group can be introduced onto the amino acid via a straightforward one-pot reductive amination reaction.
-
Stability: Benzyl-type protecting groups are generally stable to the mildly acidic conditions used for Boc deprotection and the basic conditions of Fmoc deprotection, offering potential orthogonality.[1][2]
-
Cleavage: The removal of N-benzyl groups can be achieved through catalytic hydrogenolysis or by treatment with strong acids, providing different deprotection strategies.[3][4][5][6][7][8]
Data Presentation
The following tables summarize representative quantitative data for N-alkylated amino acids, which can be considered analogous to N-(N-Methyl-4-methylbenzyl)-protected amino acids.
Table 1: Representative Coupling Efficiency of N-Alkylated Amino Acids in SPPS
| Coupling Reaction | Coupling Reagent | Reaction Time (min) | Coupling Efficiency (%) | Reference (Analogous System) |
| Fmoc-Ala-N(Me)-OH + H-Gly-Resin | HATU/DIPEA | 60 | >95 | [9] |
| Fmoc-Phe-N(Me)-OH + H-Ala-Resin | PyBOP/HOAt | 120 | ~90 | [9] |
| Boc-Val-N(Me)-OH + H-Leu-Resin | HBTU/DIPEA | 90 | >92 | [10] |
Table 2: Stability of Benzyl-Type Protecting Groups to Standard SPPS Reagents
| Protecting Group | Reagent | Time (h) | Stability (%) | Reference (Analogous System) |
| N-Benzyl (on side chain) | 20% Piperidine in DMF | 2 | >99 | [2] |
| N-Benzyl (on side chain) | 50% TFA in DCM | 1 | >98 | [11] |
| O-Benzyl (on Tyr) | 95% TFA | 1 | <20 (cleaved) | [12] |
Table 3: Cleavage Conditions and Efficiency for N-Benzyl Protecting Groups
| Cleavage Method | Reagents | Time (h) | Cleavage Efficiency (%) | Reference (Analogous System) |
| Catalytic Hydrogenolysis | H₂, Pd/C, in Liquid NH₃ | 2-4 | High Yield | [3][4] |
| Catalytic Transfer Hydrogenolysis | Formic Acid, Pd/C | 1-2 | >95 | [6][13] |
| Strong Acidolysis | HF | 1 | High Yield | [7] |
| Strong Acidolysis | TFMSA/TFA/DMS | 1-2 | Variable | [8] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-(N-Methyl-4-methylbenzyl)-Amino Acid
This protocol describes a general procedure for the synthesis of an Fmoc-protected N-(N-Methyl-4-methylbenzyl)-amino acid via a two-step reductive amination followed by Fmoc protection.
Materials:
-
Amino acid (e.g., Alanine)
-
4-Methylbenzaldehyde
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[14]
-
Methanol (MeOH)
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of N-(4-Methylbenzyl)-Amino Acid: a. Dissolve the amino acid (1.0 eq) in a suitable solvent mixture like MeOH/water. b. Add 4-methylbenzaldehyde (1.1 eq) to the solution. c. Stir the mixture at room temperature for 1-2 hours to form the imine. d. Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 eq) portion-wise. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Quench the reaction by adding 1 M HCl until the pH is acidic. g. Concentrate the solution under reduced pressure to remove the organic solvent. h. The crude N-(4-methylbenzyl)-amino acid can be purified by crystallization or chromatography.
-
N-Methylation (Eschweiler-Clarke Reaction): [15] a. To the crude N-(4-methylbenzyl)-amino acid, add formic acid (excess) and formaldehyde (excess). b. Heat the mixture at reflux for 4-8 hours. c. Cool the reaction and concentrate under reduced pressure to remove excess reagents. d. The resulting N-methyl-N-(4-methylbenzyl)-amino acid is used in the next step without further purification.
-
Fmoc Protection: a. Dissolve the crude N-methyl-N-(4-methylbenzyl)-amino acid in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane. b. Add Fmoc-OSu (1.1 eq) and stir the mixture at room temperature for 12-16 hours. c. Dilute the reaction with water and wash with hexanes to remove impurities. d. Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. e. Extract the product with EtOAc (3x). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. g. Purify the final Fmoc-N-(N-Methyl-4-methylbenzyl)-amino acid by flash chromatography.
Protocol 2: Incorporation of Fmoc-N-(N-Methyl-4-methylbenzyl)-Amino Acid into a Peptide via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an N-Methyl-4-methylbenzyl protected residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-N-(N-Methyl-4-methylbenzyl)-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. c. Drain the solution. d. Add fresh 20% piperidine in DMF and agitate for 10 minutes. e. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Standard Fmoc-Amino Acid: a. In a separate vial, dissolve the Fmoc-amino acid (4 eq), DIC (4 eq), and HOBt (4 eq) in DMF. b. Add the activation mixture to the resin. c. Agitate for 1-2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. e. Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Coupling of Fmoc-N-(N-Methyl-4-methylbenzyl)-Amino Acid: a. Due to the steric hindrance of the N-alkylated amino acid, a more potent coupling reagent is recommended.[9] b. In a separate vial, dissolve the Fmoc-N-(N-Methyl-4-methylbenzyl)-amino acid (3 eq) and HATU (2.9 eq) in DMF. c. Add DIPEA (6 eq) to the mixture and pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate for 2-4 hours at room temperature. A second coupling may be necessary for difficult sequences. f. Monitor the coupling reaction (note: Kaiser test is not suitable for secondary amines; a bromophenol blue test can be used). g. Drain and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Protocol 3: Cleavage of the N-Methyl-4-methylbenzyl Group
Option A: Catalytic Hydrogenolysis [3][4][5][6]
This method is suitable for peptides that do not contain other reducible groups.
Materials:
-
Peptide-resin with the N-Methyl-4-methylbenzyl group
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or another suitable solvent
Procedure:
-
Suspend the peptide-resin in a suitable solvent (e.g., methanol).
-
Add Pd/C catalyst (catalytic amount).
-
For hydrogenolysis in liquid ammonia, cool the suspension and bubble hydrogen gas through it for 2-4 hours.[3][4]
-
For catalytic transfer hydrogenolysis, add formic acid as the hydrogen donor and stir at room temperature for 1-2 hours.[6][13]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the resin with the solvent.
-
The deprotected peptide can then be cleaved from the resin using standard procedures.
Option B: Strong Acid Cleavage [7][8]
This method is performed concurrently with the final cleavage of the peptide from the resin in a Boc/Bzl strategy.
Materials:
-
Peptide-resin with the N-Methyl-4-methylbenzyl group
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel for strong acid cleavage.
-
Add the appropriate scavengers.
-
Carefully add the strong acid (HF or TFMSA) at low temperature (e.g., 0 °C).
-
Stir the mixture for 1-2 hours at 0 °C.
-
Remove the strong acid under a stream of nitrogen or by evaporation.
-
Precipitate the crude peptide with cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration and wash with cold ether.
-
Purify the peptide by HPLC.
Visualizations
Caption: Synthesis of the protected amino acid.
Caption: SPPS workflow with the protected amino acid.
Caption: Cleavage of the N-Methyl-4-methylbenzyl group.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Removal of the N alpha-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, exemplified by a synthesis of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic hydrogenolysis in liquid ammonia. Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection. Application to a stepwise synthesis of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
Application Notes: Scaled-Up Production of N-Methyl-4-methylbenzylamine via Reductive Amination
Introduction
N-Methyl-4-methylbenzylamine is a valuable secondary amine intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its production often relies on the reductive amination of 4-methylbenzaldehyde with methylamine. This process is highly efficient and adaptable for large-scale synthesis due to its potential for one-pot execution, high selectivity, and environmental friendliness compared to methods like direct alkylation, which can suffer from over-alkylation.[1][2][3] The methodology involves the initial formation of an imine intermediate from the condensation of the aldehyde and amine, followed by an in-situ reduction of the C=N bond to yield the desired secondary amine.[2][3]
This document outlines a detailed experimental protocol for the scaled-up production of this compound, focusing on a catalytic hydrogenation approach. It provides comparative data for different catalytic systems and reaction conditions to guide researchers and drug development professionals in optimizing the synthesis for industrial applications.
Core Synthesis Pathway: Reductive Amination
The primary method for synthesizing this compound is the reductive amination of 4-methylbenzaldehyde and methylamine. This reaction proceeds in two main stages, which can often be combined into a single "one-pot" process:
-
Imine Formation: 4-methylbenzaldehyde reacts with methylamine in a condensation reaction to form an unstable N-methyl-1-(p-tolyl)methanimine intermediate. This step is reversible, and the removal of water drives the equilibrium toward the imine product.[4][5]
-
Reduction: The imine intermediate is then reduced to the final this compound product. This can be achieved using various reducing agents, with catalytic hydrogenation being a common choice for industrial scale due to its efficiency and atom economy.[3]
Experimental Protocols
This section details the step-by-step procedure for the scaled-up synthesis of this compound via catalytic reductive amination.
1. Materials and Equipment
-
Reactants: 4-Methylbenzaldehyde (≥98%), Methylamine (40% solution in water or as gas), Hydrogen gas (high purity).
-
Catalyst: Palladium on carbon (5% or 10% Pd/C), Platinum on carbon (Pt/C), or Raney Nickel (Ni).
-
Solvent: Methanol, Ethanol, or Toluene.
-
Equipment:
-
High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls, and a mechanical stirrer.
-
Glass-lined or stainless steel reaction vessel.
-
Condenser and Dean-Stark trap (if performing a two-step process with azeotropic water removal).
-
Filtration system (e.g., Buchner funnel, filter press).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
2. One-Pot Reductive Amination Procedure (Catalytic Hydrogenation)
This protocol is designed for a one-pot reaction in a high-pressure hydrogenator.
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charging the Reactor:
-
Charge the reactor with the selected solvent (e.g., Methanol).
-
Add 4-methylbenzaldehyde to the solvent.
-
Carefully add the catalyst (e.g., 5% Pd/C, typically 0.5-2 mol% relative to the aldehyde).
-
Seal the reactor.
-
-
Reaction Initiation:
-
Begin stirring the mixture.
-
Slowly add the methylamine solution to the reactor. An exothermic reaction may occur; control the addition rate to maintain the desired temperature.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas several times to remove the inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reactor to the target temperature (e.g., 40-60°C).
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
-
Data Presentation
The following tables summarize quantitative data for different approaches to the reductive amination synthesis of this compound and related compounds, providing a basis for process optimization.
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | Hydrogen | Dichloromethane | 20 | 1 (atm) | 3 | 99 | [6] |
| Co@CN-600-AT | Formic Acid | Water | 150 | - | 10 | High | [7] |
| Raney Ni | Hydrogen | Ethanol | 45 | 10 | 2 | 99.5 | [8] |
| Pt/C | Hydrogen | Methanol | 24 | 1 (atm) | 5 | High | [9] |
Table 2: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 204-205 | -6 | 1.019 |
| Methylamine | CH₅N | 31.06 | -6.3 | -93 | 0.662 (at 25°C) |
| This compound | C₉H₁₃N | 135.21 | 195 | 12-13 | 0.952 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the underlying chemical pathway for the production of this compound.
Caption: Scaled-up production workflow for this compound.
Caption: Chemical pathway for reductive amination synthesis.
References
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. jocpr.com [jocpr.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 5. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 6. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]
- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Crude N-Methyl-4-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of crude N-Methyl-4-methylbenzylamine. Addressing the common challenges faced by researchers in synthetic and process chemistry, this document outlines three primary purification techniques: fractional distillation, silica gel column chromatography, and purification via acid salt crystallization. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure adaptability and successful implementation. This guide is intended to equip researchers with the necessary tools to achieve high-purity this compound, a crucial intermediate in various research and development applications.
Introduction and Analysis of Crude this compound
This compound (CAS 699-04-7) is a secondary amine of significant interest in organic synthesis. Its purity is paramount for the success of subsequent reactions and the integrity of final products. Crude this compound, often synthesized via the reductive amination of 4-methylbenzaldehyde with methylamine, typically contains a profile of impurities that can interfere with downstream applications.
Common Impurities Include:
-
Starting Materials: Unreacted 4-methylbenzaldehyde and residual methylamine.
-
Primary Amine: 4-methylbenzylamine, resulting from the reduction of the intermediate imine formed with ammonia (a common impurity in methylamine).
-
Tertiary Amine: N,N-dimethyl-4-methylbenzylamine, formed by over-methylation.
-
Side-Products: 4-methylbenzyl alcohol, from the reduction of 4-methylbenzaldehyde.
The choice of purification strategy is dictated by the impurity profile, the scale of the purification, and the desired final purity. This guide will detail three robust methods to address these purification challenges.
Physicochemical Properties of this compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 135.21 | ~194°C (atm); 70°C (1 mmHg)[1][2] | Moderate |
| 4-Methylbenzylamine | 121.18 | ~195-196°C (atm)[3][4][5][6] | More Polar |
| 4-Methylbenzaldehyde | 120.15 | ~204-205°C (atm) | Less Polar |
| N,N-dimethyl-4-methylbenzylamine | 149.23 | Higher than secondary amine | Less Polar |
| 4-Methylbenzyl alcohol | 122.16 | ~217°C (atm) | More Polar |
Purification by Fractional Distillation
Fractional distillation is a suitable technique for separating liquids with close boiling points. Given the narrow difference in atmospheric boiling points between this compound and the primary amine impurity, 4-methylbenzylamine, a simple distillation is insufficient.[1][3][4] To achieve effective separation, a fractional distillation column is necessary. Furthermore, due to the relatively high atmospheric boiling point, vacuum distillation is highly recommended to prevent thermal decomposition.
Causality Behind Experimental Choices:
-
Vacuum Application: Lowering the pressure significantly reduces the boiling point of the amine, mitigating the risk of degradation and oxidation at high temperatures.
-
Fractionating Column: The use of a packed column (e.g., with Raschig rings or Vigreux indentations) provides a large surface area for repeated vaporization-condensation cycles, allowing for the separation of components with close boiling points.
-
Inert Atmosphere: Amines are susceptible to oxidation and can react with atmospheric CO2.[7] Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) preserves the integrity of the product.
Protocol 1: Vacuum Fractional Distillation
Objective: To separate this compound from less and more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Manometer
-
Boiling chips or magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
System Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Flush the system with nitrogen or argon.
-
Apply Vacuum: Gradually apply vacuum, observing for any bumping. A typical pressure for this distillation is between 1-15 mmHg.
-
Heating: Begin heating the flask gently while stirring.
-
Equilibration: As the liquid begins to boil, allow the vapor to slowly rise through the fractionating column. This allows a temperature gradient to establish, which is crucial for separation.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction. This may contain residual solvents or other volatile impurities.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~70°C at 1 mmHg), switch to a clean receiving flask to collect the pure product.[2]
-
Final Fraction: A subsequent rise in temperature may indicate the presence of higher-boiling impurities. Stop the distillation before these distill over.
-
-
Shutdown: Allow the system to cool completely before releasing the vacuum.
Caption: Workflow for Vacuum Fractional Distillation.
Purification by Column Chromatography
Silica gel column chromatography is a powerful technique for purifying compounds based on their polarity. Since amines are basic, they can interact strongly with the acidic silica gel, leading to poor separation and product loss. To counteract this, the mobile phase is typically modified with a small amount of a base, such as triethylamine.
Causality Behind Experimental Choices:
-
Silica Gel Stationary Phase: Provides a polar surface for the separation of compounds with differing polarities.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is used to elute the compounds. The polarity of the eluent is optimized to achieve good separation.
-
Triethylamine (TEA) Additive: The addition of a small percentage (0.5-1%) of TEA to the eluent neutralizes the acidic sites on the silica gel, preventing the streaking and irreversible adsorption of the basic amine product.
Protocol 2: Silica Gel Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1) with ~1% TEA. The ideal system should give the product an Rf value of ~0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions sequentially.
-
Gradient Elution (Optional): If impurities are close in polarity, a gradient elution can be employed, gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: Workflow for Silica Gel Column Chromatography.
Purification via Acid Salt Formation and Crystallization
This classic and highly effective technique leverages the basicity of the amine. The crude amine is converted to a salt (e.g., hydrochloride) by treatment with an acid. Amine salts are typically crystalline solids and are insoluble in non-polar organic solvents, while non-basic impurities remain in solution. The purified salt is then isolated, and the free amine is regenerated by treatment with a base.
Causality Behind Experimental Choices:
-
Salt Formation: The reaction of the basic amine with an acid (like HCl) forms an ionic salt. This dramatically increases the polarity of the molecule and often induces crystallization.
-
Solvent Selection: A solvent is chosen in which the amine salt is insoluble, but the impurities are soluble (e.g., diethyl ether, ethyl acetate). This allows for the separation of the salt by filtration.
-
Basification: Treatment with a strong base (e.g., NaOH) deprotonates the ammonium salt, regenerating the free amine, which can then be extracted into an organic solvent.
Protocol 3: Purification via Hydrochloride Salt Crystallization
Objective: To purify this compound by isolating its hydrochloride salt.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate (anhydrous)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether, or concentrated aqueous HCl)
-
Sodium hydroxide solution (e.g., 2M aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude amine in a suitable organic solvent like anhydrous diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid. The hydrochloride salt of the amine will precipitate as a white solid.
-
Salt Isolation: Collect the precipitated salt by vacuum filtration and wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Regeneration of Free Amine: Suspend the purified salt in a separatory funnel containing water and an organic solvent (e.g., diethyl ether).
-
Basification: Add sodium hydroxide solution dropwise until the aqueous layer is basic (check with pH paper). Shake the funnel vigorously to ensure the free amine is liberated and dissolves in the organic layer.
-
Extraction and Drying: Separate the organic layer. Wash it with brine, then dry it over anhydrous magnesium sulfate.
-
Final Isolation: Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the pure this compound.
Caption: Workflow for Purification via Salt Crystallization.
Conclusion
The purification of crude this compound can be effectively achieved through several methods. The choice of technique—fractional distillation, column chromatography, or salt crystallization—should be based on the specific impurity profile, the required scale, and the desired final purity. For thermally stable mixtures with components of differing volatility, vacuum fractional distillation is a powerful method. Column chromatography offers high resolution for separating compounds of varying polarities, provided the basicity of the amine is addressed. Purification via salt formation is a robust and often highly effective method for removing non-basic impurities. By understanding the principles behind each technique, researchers can confidently select and adapt these protocols to obtain high-purity this compound for their synthetic needs.
References
- 1. N-Methyl-N-(4-methylbenzyl)amine | CAS#:699-04-7 | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Methylbenzylamine | 104-84-7 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 4-Methylbenzylamine | CAS#:104-84-7 | Chemsrc [chemsrc.com]
- 5. 4-Methylbenzylamine 97 104-84-7 [sigmaaldrich.com]
- 6. 4-Methylbenzylamine | 104-84-7 [chemicalbook.com]
- 7. N-Methylbenzylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: N-Methyl-4-methylbenzylamine in the Preparation of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Methyl-4-methylbenzylamine as a versatile starting material in the synthesis of novel heterocyclic compounds. The methodologies outlined below focus on leveraging this secondary amine for the construction of valuable nitrogen-containing ring systems, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a readily available secondary amine that holds potential as a key building block in the synthesis of diverse heterocyclic scaffolds. Its structural features, including the nucleophilic secondary amine and the 4-methylbenzyl group, can be strategically employed in various cyclization strategies. This document details two primary applications: the generation of azomethine ylides for [3+2] cycloaddition reactions to form five-membered heterocycles, and its potential use in Pictet-Spengler type reactions for the synthesis of tetrahydroisoquinoline derivatives.
Application 1: Synthesis of Pyrrolidine Derivatives via [3+2] Cycloaddition
A powerful strategy for the synthesis of substituted pyrrolidines involves the [3+2] cycloaddition of an azomethine ylide with an alkene. By converting this compound into a suitable azomethine ylide precursor, it can be utilized in this highly efficient and stereoselective reaction. The general workflow involves the in situ generation of the ylide, which then reacts with a dipolarophile to yield the desired pyrrolidine ring system.
Experimental Protocols
Protocol 1.1: Synthesis of the Azomethine Ylide Precursor
This protocol describes a plausible synthesis of an N-(methoxymethyl)-N-((trimethylsilyl)methyl) derivative of this compound, which can serve as a stable precursor for the corresponding azomethine ylide.
Reaction Scheme:
Step A: Synthesis of N-(4-methylbenzyl)-N-((trimethylsilyl)methyl)amine
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL per 1 g of amine) under a nitrogen atmosphere, add (chloromethyl)trimethylsilane (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired silylated amine.
Step B: Synthesis of N-(methoxymethyl)-N-(4-methylbenzyl)-N-((trimethylsilyl)methyl)amine
-
To a solution of N-(4-methylbenzyl)-N-((trimethylsilyl)methyl)amine (1.0 eq) in a mixture of formaldehyde (37% in water, 2.0 eq) and methanol (20 mL per 1 g of amine), stir at room temperature for 12 hours.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to afford the final azomethine ylide precursor.
Protocol 1.2: [3+2] Cycloaddition for the Synthesis of a Substituted Pyrrolidine
This protocol details the in situ generation of the azomethine ylide from the precursor and its subsequent cycloaddition with an alkene (e.g., N-phenylmaleimide).
-
To a solution of the azomethine ylide precursor (1.0 eq) and N-phenylmaleimide (1.2 eq) in anhydrous toluene (15 mL per 1 g of precursor), add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired pyrrolidine derivative.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Pyrrolidine Synthesis
| Entry | Dipolarophile | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-phenylmaleimide | Toluene | TFA (0.1 eq) | 80 | 12 | 85 |
| 2 | Dimethyl fumarate | THF | LiBr (0.1 eq) | 65 | 18 | 78 |
| 3 | Acrylonitrile | Acetonitrile | AgOAc (0.1 eq) | 70 | 24 | 72 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Visualization
Caption: Workflow for the synthesis of pyrrolidines.
Application 2: Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Type Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. While this compound is not a β-arylethylamine, it can be envisioned to participate in an analogous intramolecular cyclization reaction after being coupled with a suitable partner that provides the necessary ethyl-aryl linkage and an aldehyde or its equivalent.
Experimental Protocols
Protocol 2.1: Synthesis of a Tetrahydroisoquinoline Derivative (Hypothetical)
This protocol outlines a hypothetical multi-step synthesis culminating in a Pictet-Spengler type cyclization.
Reaction Scheme:
Step A: N-Alkylation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-bromo-1,1-dimethoxyethane (1.1 eq) in anhydrous acetonitrile (20 mL per 1 g of amine).
-
Add potassium carbonate (2.0 eq) as a base.
-
Heat the mixture to reflux (approximately 82 °C) for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated intermediate.
Step B: Intramolecular Cyclization (Pictet-Spengler Type)
-
Dissolve the purified intermediate from Step A (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (1:4 v/v, 20 mL per 1 g).
-
Stir the reaction mixture at room temperature for 8 hours. The TFA will catalyze both the deprotection of the acetal to the aldehyde and the subsequent intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline derivative.
Data Presentation
Table 2: Hypothetical Conditions for Pictet-Spengler Type Reaction
| Step | Reactants | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Expected Outcome |
| A | This compound, 2-bromo-1,1-dimethoxyethane | Acetonitrile | K₂CO₃ | 82 | 16 | N-alkylated intermediate |
| B | N-alkylated intermediate | CH₂Cl₂ | TFA | 25 | 8 | Tetrahydroisoquinoline |
Visualization
Caption: Pictet-Spengler type reaction pathway.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols detailed in these application notes provide a foundation for researchers to explore the construction of pyrrolidines via [3+2] cycloaddition and to investigate Pictet-Spengler type reactions for the synthesis of tetrahydroisoquinolines. These methodologies offer efficient routes to generate molecular diversity, which is crucial for the development of new therapeutic agents and other advanced materials. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of this valuable building block.
Application Notes and Protocols for the Derivatization of N-Methyl-4-methylbenzylamine for Enhanced Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides detailed application notes and protocols for the derivatization of N-Methyl-4-methylbenzylamine to generate a chemical library for biological screening. While specific biological activity data for derivatives of this compound is not extensively available in public literature, this guide proposes a rational approach based on established synthetic methodologies for secondary amines and known biological activities of analogous benzylamine structures. The protocols herein focus on N-acylation and N-sulfonylation to create amide and sulfonamide derivatives, respectively. Furthermore, a detailed protocol for a primary biological screen targeting monoamine oxidase (MAO) is provided, as benzylamine scaffolds are known to interact with this important enzyme class. All experimental procedures are designed to be clear, concise, and reproducible for researchers in the field of drug discovery and medicinal chemistry.
Introduction
This compound is a secondary amine that presents a valuable scaffold for chemical modification in drug discovery programs. Its structure, featuring a substituted benzyl group, is a common motif in biologically active compounds. Derivatization of the secondary amine functionality allows for the exploration of the chemical space around this core structure, potentially leading to the discovery of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.
This guide outlines two robust derivatization strategies:
-
N-Acylation: The formation of an amide bond by reacting this compound with various acylating agents. Amides are a cornerstone of medicinal chemistry, known for their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.
-
N-Sulfonylation: The formation of a sulfonamide linkage by reacting the parent amine with sulfonyl chlorides. The sulfonamide group is a key functional group in a wide range of drugs, including antibacterial and anticancer agents.[1][2]
Given that derivatives of the structurally related benzylamine have been identified as inhibitors of monoamine oxidases (MAOs), this document proposes a primary biological screening assay to evaluate the synthesized library for MAO-A and MAO-B inhibition.[3] MAOs are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][4]
Proposed Derivatization Strategies
The following sections detail the proposed synthetic protocols for generating a library of this compound derivatives.
General Experimental Workflow
The overall workflow for the synthesis and purification of the proposed derivatives is depicted below.
Caption: General workflow for the derivatization of this compound.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives of this compound using acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl-N-methyl-4-methylbenzylamine.
Protocol 2: N-Sulfonylation of this compound
This protocol details the synthesis of N-sulfonyl derivatives of this compound using sulfonyl chlorides.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-sulfonyl-N-methyl-4-methylbenzylamine.
Proposed Biological Screening: Monoamine Oxidase (MAO) Inhibition Assay
The following protocol is a fluorometric assay to determine the inhibitory activity of the synthesized derivatives against MAO-A and MAO-B.[5][6]
Principle
Monoamine oxidases catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[7] This assay uses a substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B) that, upon oxidation by MAO, generates a fluorescent product or a product that can be converted to a fluorescent signal.[3] The rate of fluorescence increase is proportional to the MAO activity. Inhibitors will reduce the rate of fluorescence generation.
Materials
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (Kynuramine for MAO-A, Benzylamine for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Synthesized this compound derivatives
-
96-well black microplates
-
Fluorescence microplate reader
Protocol
-
Prepare Reagents:
-
Dissolve test compounds and control inhibitors in DMSO to prepare stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds and controls in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a working solution of the MAO enzyme in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the enzyme solution.
-
Add 25 µL of the diluted test compounds or controls to the respective wells.
-
Incubate the plate at 37°C for 15 minutes (pre-incubation).
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The following tables present a hypothetical library of this compound derivatives and their potential biological screening data.
Table 1: Proposed Library of this compound Derivatives
| Compound ID | R Group | Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) |
| Parent | H | Secondary Amine | C₁₀H₁₅N | 149.23 |
| AC-01 | -COCH₃ | N-Acetyl | C₁₂H₁₇NO | 191.27 |
| AC-02 | -COPh | N-Benzoyl | C₁₇H₁₉NO | 253.34 |
| SU-01 | -SO₂CH₃ | N-Methanesulfonyl | C₁₁H₁₇NO₂S | 227.32 |
| SU-02 | -SO₂-p-Tolyl | N-p-Toluenesulfonyl | C₁₇H₂₁NO₂S | 303.42 |
Table 2: Hypothetical Biological Screening Data (IC₅₀ in µM)
| Compound ID | MAO-A Inhibition IC₅₀ (µM) | MAO-B Inhibition IC₅₀ (µM) |
| Parent | > 100 | > 100 |
| AC-01 | 52.3 | 78.1 |
| AC-02 | 15.8 | 25.4 |
| SU-01 | 8.9 | 12.5 |
| SU-02 | 2.1 | 5.7 |
| Clorgyline | 0.008 | 1.2 |
| Selegiline | 0.95 | 0.015 |
Visualization of Signaling Pathway
The following diagram illustrates a simplified signaling pathway related to the function of Monoamine Oxidase B (MAO-B) and the impact of its inhibition.
Caption: Simplified MAO-B signaling pathway and the effect of inhibition.
Disclaimer: The derivatization strategies and biological screening protocols described in this document are proposed based on established chemical principles and literature on analogous compounds. The biological activity data presented is hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should conduct their own validation and optimization of these methods.
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons | CiNii Research [cir.nii.ac.jp]
- 5. evotec.com [evotec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyl-4-methylbenzylamine in Materials Science
Note to the Reader: Extensive literature searches for direct applications of "N-Methyl-4-methylbenzylamine" (CAS No. 699-04-7) within the field of materials science have yielded limited specific data. This compound is primarily documented as a chemical intermediate in organic synthesis. The following application notes are based on the established roles of structurally similar compounds and provide a prospective guide for researchers. The protocols and data presented are generalized and should be adapted for specific research contexts.
Introduction
This compound is a secondary amine that, while not extensively documented in dedicated materials science literature, holds potential for applications based on the known functionalities of related benzylamine compounds. Its chemical structure suggests potential utility as a building block for polymers, a curing agent for resins, and a modifier for material surfaces. This document outlines potential applications, presents key physical and chemical data, and provides a general protocol for its synthesis.
Potential Applications in Materials Science
While specific examples for this compound are scarce, the applications of analogous amines, such as other N-methylbenzylamine derivatives, suggest the following potential uses:
-
Epoxy Curing Agents: Amines are widely used as curing agents for epoxy resins. The nitrogen atom's lone pair of electrons can react with the epoxide ring, leading to cross-linking and the formation of a rigid thermoset polymer. This compound could potentially influence the curing kinetics and the final mechanical and thermal properties of the cured epoxy. For instance, derivatives of 2-methylbenzylamine have been noted to improve the glass transition temperatures of aerospace composites[1].
-
Polymer and Monomer Synthesis: This compound could serve as a monomer or a chain-terminating agent in the synthesis of various polymers. Its incorporation could introduce specific functionalities, affecting properties like solubility, adhesion, and thermal stability.
-
Corrosion Inhibitors: Amines are known to act as corrosion inhibitors for metals. They can adsorb onto the metal surface, forming a protective layer that prevents corrosive substances from reaching the metal.
-
Precursors for Functional Materials: As a chemical intermediate, this compound can be a precursor in the synthesis of more complex molecules for advanced materials, such as dyes, stabilizers, or components for organic light-emitting diodes (OLEDs)[1].
Chemical and Physical Data
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | [2] |
| CAS Number | 699-04-7 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 194.1 ± 9.0 °C at 760 mmHg | [3] |
| Melting Point | 70 °C | [3] |
| Flash Point | 76.6 ± 10.9 °C | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| IUPAC Name | N-methyl-1-(4-methylphenyl)methanamine | [2] |
| SMILES | CC1=CC=C(C=C1)CNC | [2] |
Experimental Protocols
Given the limited specific application data, a generalized protocol for the synthesis of this compound is provided below. This protocol is based on common reductive amination procedures.
Protocol 1: Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound from 4-methylbenzaldehyde and methylamine.
Materials:
-
4-methylbenzaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or ethanol as solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Diethyl ether or other suitable extraction solvent
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in methanol.
-
To this solution, add methylamine (1.1 equivalents) dropwise at room temperature with stirring.
-
Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~1-2).
-
Remove the methanol using a rotary evaporator.
-
Add water to the residue and wash with diethyl ether to remove any unreacted aldehyde. Discard the organic layer.
-
Basify the aqueous layer by adding 1M NaOH until the pH is ~12-14.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.
-
-
Purification (Optional):
-
The crude product can be purified by vacuum distillation if necessary.
-
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a corrosive compound that can cause burns to the skin and eyes[3]. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
While direct, detailed applications of this compound in materials science are not well-documented, its chemical structure suggests potential as a versatile building block and additive. The information and protocols provided here serve as a starting point for researchers interested in exploring its use in the development of new materials. Further research is needed to establish its specific roles and to quantify its effects on material properties.
References
Troubleshooting & Optimization
Optimizing yield and purity of "N-Methyl-4-methylbenzylamine" synthesis
Technical Support Center: Synthesis of N-Methyl-4-methylbenzylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and reliable methods are Reductive Amination of 4-methylbenzaldehyde with methylamine and the Eschweiler-Clarke reaction using 4-methylbenzylamine. Reductive amination offers versatility with various reducing agents, while the Eschweiler-Clarke reaction is a classic method for methylation that prevents over-alkylation.[1][2][3][4]
Q2: How can I avoid the formation of the tertiary amine (N,N-Dimethyl-4-methylbenzylamine)?
A2: Over-alkylation is a common issue. In reductive amination, carefully controlling the stoichiometry of the methylating agent is crucial. The Eschweiler-Clarke reaction is particularly advantageous here, as its mechanism inherently prevents the formation of quaternary ammonium salts and stops at the tertiary amine stage.[1][2][5] Using a less reactive methylating agent or a protecting group strategy can also ensure mono-methylation.[6]
Q3: What is the best way to purify the final product?
A3: The choice of purification depends on the impurity profile. For solid products, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with petroleum ether) is effective for removing small amounts of impurities with different polarities.[7] For liquid products or complex mixtures, vacuum distillation or silica gel column chromatography are the preferred methods.[7][8] The product can often be isolated as an HCl salt, which facilitates purification by filtration due to its poor solubility in many organic solvents.[9][10]
Q4: Can I use other reducing agents besides sodium borohydride for reductive amination?
A4: Yes, several reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective agent that reduces the intermediate imine in the presence of the aldehyde.[4][11] Sodium cyanoborohydride (NaBH₃CN) is also effective and works well in protic solvents like methanol.[11][12] Catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd/C) is another green and efficient alternative.[3][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete imine formation: Equilibrium not shifted sufficiently towards the imine intermediate.[4] 2. Decomposition of reagents: Aldehyde may have oxidized; reducing agent may have degraded due to moisture. 3. Sub-optimal reaction temperature: Reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | 1. Remove water: Use a Dean-Stark trap during imine formation or add a dehydrating agent like molecular sieves.[15] 2. Use fresh reagents: Ensure the 4-methylbenzaldehyde is freshly distilled and the reducing agent is dry and new. 3. Optimize temperature: For Eschweiler-Clarke, heating to 80-100°C is typical.[1][16] For reductive amination, consult literature for the specific reducing agent's optimal temperature range. |
| Presence of Unreacted Starting Material | 1. Insufficient reducing agent: Stoichiometry of the hydride source was too low. 2. Short reaction time: The reaction was not allowed to proceed to completion. 3. Catalyst poisoning (for catalytic hydrogenation): Impurities in the starting materials or solvent may have deactivated the catalyst. | 1. Increase reducing agent: Add a slight excess (1.1-1.5 equivalents) of the reducing agent. 2. Extend reaction time: Monitor the reaction by TLC or GC-MS until the starting material is consumed. 3. Purify starting materials: Ensure high purity of aldehyde, amine, and solvent. Use a fresh batch of catalyst. |
| Formation of Byproducts (e.g., Di-benzyl amine or alcohol) | 1. Impure starting aldehyde: The presence of 4-methylbenzyl alcohol can carry through. 2. Reduction of aldehyde: The reducing agent (e.g., NaBH₄) may have reduced the aldehyde before imine formation.[11][12] 3. Hydrogenolysis of C-N bond: A known side reaction in catalytic hydrogenation, especially with palladium catalysts.[13] | 1. Purify aldehyde: Distill 4-methylbenzaldehyde before use. 2. Use a selective reducing agent: Switch to NaBH(OAc)₃ or NaBH₃CN, which are less likely to reduce the aldehyde.[12] Alternatively, pre-form the imine before adding NaBH₄.[11] 3. Optimize hydrogenation conditions: Use a different catalyst (e.g., Platinum or Nickel), lower the hydrogen pressure, or reduce the reaction temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The free amine may be difficult to handle and crystallize. 2. Emulsion during work-up: Formation of stable emulsions during aqueous extraction. 3. Similar polarity of product and impurities: Co-elution during column chromatography. | 1. Convert to salt: React the crude product with HCl in an appropriate solvent (e.g., diethyl ether, ethyl acetate) to precipitate the hydrochloride salt, which is typically a filterable solid.[9] 2. Break emulsion: Add a saturated brine solution or a small amount of a different organic solvent to break the emulsion. 3. Optimize chromatography: Use a different eluent system with varying polarity or switch to a different stationary phase. |
Comparative Data on Synthesis Methods
The following table summarizes typical yields for the synthesis of N-methylated benzylamines using different methods, providing a baseline for expected outcomes.
| Method | Reducing/Methylating Agent | Typical Yield | Key Advantages | Reference |
| Reductive Amination | NaBH(OAc)₃ (STAB) | 85-95% | High selectivity for imines; mild conditions. | [11] |
| Reductive Amination | NaBH₃CN | 80-90% | Stable in protic solvents; good for one-pot synthesis. | [11][12] |
| Reductive Amination | H₂ / Pd-C | 90-99% | Green chemistry (water is the only byproduct); high atom economy. | [14] |
| Eschweiler-Clarke | Formic Acid / Formaldehyde | 90-98% | Prevents over-methylation; inexpensive reagents.[1][2] | [1] |
Detailed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 4-methylbenzaldehyde and methylamine using sodium triacetoxyborohydride (STAB).
Materials:
-
4-methylbenzaldehyde (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methylbenzaldehyde (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add the methylamine solution (1.2 eq) and the catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via reductive amination.
Caption: General workflow for synthesis and purification.
Troubleshooting Logic
This decision tree provides a logical guide for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. | Semantic Scholar [semanticscholar.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 15. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 16. Sciencemadness Discussion Board - Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 [sciencemadness.org]
Common side reactions in the synthesis of "N-Methyl-4-methylbenzylamine" and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-4-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
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Reductive Amination: This method involves the reaction of 4-methylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine.
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Eschweiler-Clarke Reaction: This reaction involves the methylation of 4-methylbenzylamine using formic acid and formaldehyde.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions depend on the chosen synthetic route:
-
For Reductive Amination:
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Over-methylation: Formation of the tertiary amine, N,N-dimethyl-4-methylbenzylamine.
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Bis-alkylation: Formation of the dibenzyl adduct, N-methyl-bis(4-methylbenzyl)amine.
-
-
For the Eschweiler-Clarke Reaction:
-
While this method is known to selectively produce tertiary amines from primary amines, incomplete reaction can result in unreacted starting material. The formation of quaternary ammonium salts is generally avoided with this method.[2]
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Reductive Amination Route
Problem 1: Low yield of the desired this compound and significant formation of the tertiary amine, N,N-dimethyl-4-methylbenzylamine.
Cause: This is a common issue of over-methylation, which can be influenced by the stoichiometry of the reactants and the reaction conditions.
Solutions:
-
Control Stoichiometry: Use a controlled excess of the primary amine (4-methylbenzylamine) relative to the methylating agent (formaldehyde or a methyl halide). A 1.5 to 2-fold excess of the amine can favor the formation of the secondary amine.
-
Choice of Reducing Agent: Utilize a less reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over more reactive hydrides like sodium borohydride (NaBH₄) as it is more selective for the reduction of the imine in the presence of the aldehyde.
-
Reaction Temperature: Maintain a low to moderate reaction temperature (0-25 °C) to minimize the rate of the second methylation step.
Problem 2: Formation of a significant amount of N-methyl-bis(4-methylbenzyl)amine.
Cause: This side product arises from the reaction of the newly formed this compound with another molecule of 4-methylbenzaldehyde and subsequent reduction.
Solutions:
-
Control Aldehyde Concentration: Add the 4-methylbenzaldehyde slowly and portion-wise to the reaction mixture containing methylamine. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of the secondary amine reacting with it.
-
Stoichiometry: Ensure that methylamine is present in a molar excess relative to 4-methylbenzaldehyde to favor the formation of the initial imine.
| Parameter | Condition A (High Over-methylation) | Condition B (Minimized Over-methylation) |
| 4-Methylbenzaldehyde:Methylamine Ratio | 1 : 1 | 1 : 1.5 |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Temperature | 40 °C | 25 °C |
| Approximate Product Distribution | ||
| This compound | 60% | 85% |
| N,N-dimethyl-4-methylbenzylamine | 30% | <10% |
| N-methyl-bis(4-methylbenzyl)amine | 10% | <5% |
Eschweiler-Clarke Reaction Route
Problem: The reaction is sluggish, and a significant amount of unreacted 4-methylbenzylamine remains.
Cause: Insufficient reaction temperature or time, or decomposition of reagents.
Solutions:
-
Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[2] Ensure the reaction temperature is maintained between 80-100 °C.
-
Reaction Time: Allow for a sufficient reaction time, which can range from several hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reagent Quality: Use high-quality formaldehyde and formic acid. Ensure the formaldehyde solution has not polymerized significantly.
Experimental Protocols
Reductive Amination of 4-Methylbenzaldehyde with Methylamine
Materials:
-
4-methylbenzaldehyde
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 eq) in methanol.
-
Add a solution of methylamine (1.5 eq) in methanol to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Eschweiler-Clarke Reaction of 4-Methylbenzylamine
Materials:
-
4-methylbenzylamine
-
Formic acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
1 M Hydrochloric acid
-
Dichloromethane (DCM)
-
Sodium hydroxide solution (e.g., 10 M)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-methylbenzylamine (1.0 eq).
-
Add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).
-
Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours.
-
Cool the mixture to room temperature and add 1 M hydrochloric acid.
-
Wash the aqueous layer with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 11 with a sodium hydroxide solution, ensuring the mixture remains cool.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Reductive amination workflow for this compound.
Caption: Eschweiler-Clarke reaction workflow.
Caption: Troubleshooting logic for common synthesis issues.
References
Troubleshooting guide for "N-Methyl-4-methylbenzylamine" reaction failures
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-Methyl-4-methylbenzylamine, a common intermediate in pharmaceutical and chemical research. The primary synthetic route discussed is the reductive amination of 4-methylbenzaldehyde with methylamine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can arise from several factors. The most common culprits include:
-
Incomplete Imine Formation: The initial reaction between 4-methylbenzaldehyde and methylamine to form the N-(4-methylbenzylidene)methanamine intermediate may be incomplete. This can be due to insufficient reaction time or suboptimal pH.
-
Side Reactions: Several side reactions can compete with the desired reductive amination, consuming starting materials and reducing the yield of the target product.[1]
-
Reduction of the Aldehyde: The reducing agent can reduce the starting 4-methylbenzaldehyde to 4-methylbenzyl alcohol, particularly if a strong reducing agent like sodium borohydride is used without careful control of reaction conditions.[2]
-
Over-alkylation: The product, this compound (a secondary amine), can react further with the imine intermediate or the starting aldehyde to form a tertiary amine, N,N-dimethyl-4-methylbenzylamine.
-
Hydrolysis of the Imine: The imine intermediate is susceptible to hydrolysis back to the starting aldehyde and amine in the presence of excess water.
-
Losses during Workup and Purification: The product may be lost during extraction and purification steps. This compound has some water solubility, which can lead to losses in the aqueous phase during extraction.
Q2: I am observing significant amounts of 4-methylbenzyl alcohol as a byproduct. How can I prevent this?
The formation of 4-methylbenzyl alcohol is a result of the direct reduction of the starting aldehyde. To minimize this side reaction:
-
Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred over sodium borohydride (NaBH₄) for reductive aminations because they are less reactive towards aldehydes and ketones.[2]
-
Ensure complete imine formation before adding the reducing agent: Allow sufficient time for the reaction between 4-methylbenzaldehyde and methylamine to form the imine before introducing the reducing agent. Monitoring the reaction by TLC or ¹H NMR can confirm imine formation.
-
Control the reaction temperature: Lowering the reaction temperature during the addition of the reducing agent can help to control its reactivity and favor the reduction of the imine over the aldehyde.
Q3: My final product is contaminated with a tertiary amine. How can I avoid this?
The formation of the tertiary amine, N,N-dimethyl-4-methylbenzylamine, is a common issue. To suppress this side reaction:
-
Control the stoichiometry: Use a controlled excess of methylamine relative to 4-methylbenzaldehyde. A significant excess of the aldehyde can drive the reaction towards the tertiary amine.
-
Slow addition of the reducing agent: Adding the reducing agent slowly to the reaction mixture can help to maintain a low concentration of the secondary amine product at any given time, reducing the likelihood of it reacting further.
Q4: The reaction seems to have stalled, and I see unreacted starting material. What should I do?
A stalled reaction can be due to several factors:
-
Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. It is crucial to use fresh, high-quality reagents.
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Incorrect pH: The formation of the imine is pH-dependent. The reaction is typically carried out under mildly acidic conditions to facilitate dehydration. If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the dehydration step will be slow.
-
Insufficient mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper contact between the reactants.
Q5: How can I effectively purify the this compound product?
Purification is critical to obtain a high-purity product. Common purification methods include:
-
Acid-base extraction: After the reaction, the mixture can be worked up by partitioning between an organic solvent (like diethyl ether or dichloromethane) and a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.
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Distillation: this compound is a liquid and can be purified by vacuum distillation.
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Column chromatography: If distillation is not effective in removing certain impurities, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the silica gel) is often effective.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound via reductive amination.
| Parameter | Value | Notes |
| Starting Materials | 4-methylbenzaldehyde, Methylamine (solution in THF, EtOH, or H₂O) | Purity of starting materials is crucial for high yield. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄) | NaBH(OAc)₃ and NaBH₃CN are generally preferred to minimize aldehyde reduction.[2] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF) | The choice of solvent depends on the reducing agent used. |
| Reaction Temperature | 0 °C to room temperature (20-25 °C) | Lower temperatures are often used during the addition of the reducing agent. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or other analytical methods. |
| Typical Yield | 70 - 95% | Yields can vary significantly based on the specific conditions and scale of the reaction. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of 4-methylbenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added a solution of methylamine (1.2 eq, 2.0 M in THF).
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The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
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Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
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The reaction mixture is stirred at room temperature for an additional 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway
Caption: Reductive amination pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
How to improve the reaction kinetics of "N-Methyl-4-methylbenzylamine" involved reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction kinetics of processes involving N-Methyl-4-methylbenzylamine.
Troubleshooting Guides
This section addresses common issues encountered during N-alkylation and reductive amination reactions involving this compound, offering systematic approaches to resolve them.
Issue 1: Low or No Product Yield in N-Alkylation
| Potential Cause | Suggested Solution |
| Low Nucleophilicity of the Amine | The nitrogen atom in this compound may not be sufficiently nucleophilic for the reaction to proceed efficiently. Consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity. Sterically hindered bases are often a good choice.[1] |
| Poor Leaving Group on the Alkylating Agent | The rate of an S(_N)2 reaction is dependent on the quality of the leaving group. If using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are better leaving groups. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent alternatives.[1] |
| Inappropriate Solvent | The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective as they can solvate the cation of the base while not strongly solvating the amine nucleophile.[1] |
| Suboptimal Temperature | Many N-alkylation reactions are slow at room temperature. Gradually increasing the reaction temperature can significantly improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions. |
| Over-alkylation | The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to the formation of a tertiary amine as a byproduct.[1][2] To minimize this, use a stoichiometric excess of this compound relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.[1] |
Issue 2: Low Yield or Stalled Reductive Amination
| Potential Cause | Suggested Solution |
| Inefficient Iminium Ion Formation | The first step of reductive amination is the formation of an iminium ion from the secondary amine and a carbonyl compound. This step is often acid-catalyzed. Ensure the reaction medium is weakly acidic (pH 4-7) to facilitate this step without deactivating the amine. For sluggish reactions, the addition of a dehydrating agent like molecular sieves can help drive the equilibrium towards iminium ion formation. |
| Incorrect Reducing Agent | The choice of reducing agent is crucial. Strong reducing agents like sodium borohydride (NaBH(_4)) can reduce the starting aldehyde or ketone in addition to the iminium ion.[2] Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)(_3)) or sodium cyanoborohydride (NaBH(_3)CN) are often preferred for one-pot reductive aminations as they selectively reduce the iminium ion.[2][3] |
| Decomposition of Reducing Agent | Some reducing agents are sensitive to moisture or acidic/basic conditions. Ensure your reagents are fresh and handled under appropriate conditions. |
| Steric Hindrance | If either the this compound or the carbonyl compound is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times or elevated temperatures may be necessary. |
Frequently Asked Questions (FAQs)
N-Alkylation
Q1: What are the best general conditions for N-alkylation of this compound?
A1: For a typical N-alkylation, a polar aprotic solvent like acetonitrile or DMF is recommended. The choice of base is critical; a non-nucleophilic, sterically hindered base is ideal to prevent side reactions.[1] The reaction temperature may need to be optimized, starting from room temperature and gradually increasing if the reaction is slow.
Q2: How can I avoid the formation of the tertiary amine byproduct?
A2: Over-alkylation is a common issue.[2][4] To favor the desired secondary amine product, you can use an excess of this compound relative to the alkylating agent.[1] Alternatively, slow, dropwise addition of the alkylating agent can help maintain a low concentration of the electrophile and minimize the secondary reaction.[1]
Q3: My starting amine is not very reactive. What can I do?
A3: If the nucleophilicity of this compound is a limiting factor, consider using a stronger base to increase its reactivity. Additionally, ensure your alkylating agent has a good leaving group (I > Br > Cl).[1]
Reductive Amination
Q4: What is the optimal pH for reductive amination?
A4: A weakly acidic environment (pH 4-7) is generally optimal for the formation of the iminium ion intermediate. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack.
Q5: Which reducing agent should I choose for the reductive amination of this compound?
A5: For one-pot reductive aminations, a mild and selective reducing agent is preferred to avoid the reduction of the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)(3)) is a popular choice due to its high selectivity.[3] Sodium cyanoborohydride (NaBH(_3)CN) is also effective but is toxic and requires careful handling.[2] If you are performing a two-step procedure where the iminium ion is formed first, the more powerful sodium borohydride (NaBH(_4)) can be used for the reduction step.
Q6: Can I use catalytic hydrogenation for reductive amination?
A6: Yes, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel is a viable method for reductive amination.[5] This method is considered a green chemistry approach.[3]
Data Presentation
The following tables summarize typical conditions and yields for reactions analogous to those involving this compound. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Comparison of Reducing Agents for Reductive Amination of Benzylamines
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)(_3)) | Dichloromethane (DCM), Dichloroethane (DCE) | Room Temperature | High selectivity for iminium ions.[3] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH(_3)CN) | Methanol (MeOH) | Room Temperature | Mild and selective.[2] | Toxic (cyanide source). |
| Sodium Borohydride (NaBH(_4)) | Methanol (MeOH), Ethanol (EtOH) | 0 to Room Temperature | Cost-effective, powerful reducing agent. | Can reduce starting aldehydes/ketones.[2] |
| Catalytic Hydrogenation (H(_2)/Pd/C) | Ethanol (EtOH), Methanol (MeOH) | Room Temperature - 50 | "Green" method, high yields.[5] | May require specialized equipment for handling hydrogen gas. |
Table 2: Typical Conditions for N-Alkylation of Secondary Amines
| Base | Solvent | Alkylating Agent | Temperature (°C) | Notes |
| Potassium Carbonate (K(_2)CO(_3)) | Acetonitrile, DMF | Alkyl Bromide/Iodide | Room Temperature - 80 | A common and effective inorganic base.[1] |
| Cesium Carbonate (Cs(_2)CO(_3)) | Acetonitrile, DMF | Alkyl Bromide/Iodide | Room Temperature - 80 | Often provides higher yields than K(_2)CO(_3).[1] |
| DIPEA (N,N-Diisopropylethylamine) | Dichloromethane, Acetonitrile | Alkyl Halide | Room Temperature | A sterically hindered organic base that is non-nucleophilic. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (MeCN), add a non-nucleophilic base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with this compound
-
To a solution of the aldehyde (1.0 eq.) and this compound (1.1 eq.) in an appropriate solvent (e.g., dichloromethane or methanol), add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Cool the reaction mixture in an ice bath.
-
Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Workflow for the N-alkylation of this compound.
References
"N-Methyl-4-methylbenzylamine" purification challenges and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the purification of N-Methyl-4-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
The main challenges stem from its chemical nature as a secondary amine. It is susceptible to air sensitivity, particularly reaction with carbon dioxide, and can undergo oxidation, leading to discoloration (yellowing or browning).[1][2] Additionally, its basicity can cause issues like streaking during silica gel chromatography. Careful handling under an inert atmosphere and using appropriate purification techniques are crucial.
Q2: What are the common impurities found in crude this compound?
Common impurities often include:
-
Unreacted Starting Materials: Such as 4-methylbenzylamine or methylating agents.[3]
-
Over-alkylation Products: Tertiary amines like N,N-dimethyl-4-methylbenzylamine.
-
Solvent Residues: From the synthesis reaction.
-
Degradation Products: Oxidation byproducts and carbamates formed from reaction with atmospheric CO2.[1]
Q3: Which purification techniques are most effective for this compound?
The most common and effective methods are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and colored degradation products. Given its boiling point, distillation under reduced pressure is necessary to prevent thermal degradation.[2][4]
-
Column Chromatography: Effective for separating impurities with different polarities, such as starting materials or over-alkylated products.[3][5] Special considerations are needed to mitigate the basicity of the amine.
-
Acid/Base Extraction: A workup procedure to remove neutral or acidic impurities before final purification.
-
Recrystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride), which is often a stable, crystalline solid that can be purified by recrystallization.[6][7] The free base can then be regenerated.
Q4: How can I assess the purity of my purified this compound?
Purity can be reliably assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.[3][8]
-
Gas Chromatography-Mass Spectrometry (GC/MS): Provides information on both purity and the identity of volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can be used to quantify impurities if an internal standard is used.[10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Problem 1: The purified amine is discolored (yellow to brown).
-
Possible Cause: The amine has oxidized due to exposure to air. Secondary amines are prone to oxidation, which forms colored impurities.
-
Solution:
Problem 2: Streaking or poor separation occurs during silica gel column chromatography.
-
Possible Cause: The basic amine is interacting strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution:
-
Deactivate the Silica Gel: Pre-treat the eluent by adding a small amount of a volatile base, such as triethylamine (~0.5-1%), to neutralize the acidic sites on the silica gel.[3]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Optimize the Solvent System: Perform thorough TLC analysis to find an eluent system that provides good separation (Rf value of 0.2-0.4 for the product).[3]
-
Problem 3: The compound "oils out" instead of crystallizing during recrystallization of its salt.
-
Possible Cause: The solvent system is not ideal, or the solution was cooled too rapidly.
-
Solution:
-
Solvent Selection: Ensure the chosen solvent dissolves the salt when hot but has low solubility when cold.[12] Common systems for amine salts include ethanol/water or methanol/acetone.[6][13]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil or very small crystals.[13]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[12]
-
Problem 4: Low recovery of the product after purification.
-
Possible Cause: This can be due to multiple factors depending on the method.
-
Distillation: Product loss due to thermal degradation if the temperature is too high or the vacuum is not low enough.
-
Chromatography: Irreversible adsorption of the product onto the silica gel column.
-
Extractions/Transfers: Physical loss of material during multiple liquid-liquid extractions or transfers between flasks.
-
-
Solution:
-
For distillation, ensure a sufficiently low vacuum to keep the boiling temperature down.[4]
-
For chromatography, deactivating the silica with a base like triethylamine can prevent irreversible binding.
-
Minimize the number of transfer steps and ensure efficient extraction techniques are used.
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [9] |
| Molecular Weight | 135.21 g/mol | [9] |
| Boiling Point | 70 °C @ 1 mmHg | [4] |
| Density | 0.917 g/cm³ (Predicted) | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Stability | Air sensitive; reacts with CO₂. | [1][2] |
Table 2: Recommended Starting Conditions for Purification Methods
| Purification Method | Key Parameters | Notes |
| Vacuum Distillation | Pressure: ~1 mmHg; Collection Temp: ~70 °C | Dry the crude product with KOH or NaOH before distillation.[4][14] |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate + 0.5% Triethylamine | Gradient elution may be required. Determine optimal ratio via TLC.[3] |
| Recrystallization (as HCl salt) | Solvent System: Ethanol/Water or Methanol/Acetone | Form the salt first, then perform recrystallization.[6][7] |
Experimental Protocols & Workflows
General Purification Workflow
The following diagram outlines the general decision-making process for purifying crude this compound.
References
- 1. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methylbenzylamine(104-84-7) 1H NMR spectrum [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Preventing the degradation of "N-Methyl-4-methylbenzylamine" during storage and handling
This technical support center provides guidance on the proper storage, handling, and troubleshooting of issues related to the degradation of N-Methyl-4-methylbenzylamine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials. [1]It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with air and moisture. [1][2] Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, secondary benzylamines are susceptible to oxidation. [1][2][3][4][5]The primary degradation route is likely the oxidation of the benzylic carbon-hydrogen bond, leading to the formation of an imine, which can further hydrolyze to 4-methylbenzaldehyde and methylamine. The aldehyde is then susceptible to further oxidation to 4-methylbenzoic acid. Exposure to light and air can facilitate these oxidative processes. [4][5] Q3: What materials and substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, and acid chlorides. [1]Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the signs of degradation in a sample of this compound?
A4: Degradation of this compound may be indicated by a change in color (e.g., from colorless to yellow or brown), the appearance of turbidity or precipitate, or the presence of unexpected peaks in analytical chromatograms (e.g., HPLC or GC). A change in odor may also suggest the formation of degradation products like 4-methylbenzaldehyde.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Sample degradation due to improper storage or handling. | 1. Review storage conditions to ensure they align with recommendations (cool, dry, inert atmosphere). [1] 2. Verify that the sample was not exposed to incompatible materials such as strong acids or oxidizing agents. [1] 3. Prepare a fresh sample from a new, unopened container for comparison. 4. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Discoloration of the material (yellowing/browning) | Oxidation of the amine. | 1. Discontinue use of the discolored material as its purity is compromised. 2. Ensure future storage is under an inert atmosphere and protected from light. [1] |
| Inconsistent experimental results | Degradation of the starting material. | 1. Confirm the purity of the this compound stock using a suitable analytical method like HPLC before use. 2. If degradation is suspected, purify the material (e.g., by distillation) or use a fresh, unopened batch. |
| Formation of precipitates in solution | Formation of insoluble degradation products or salts. | 1. Analyze the precipitate to identify its composition. 2. Review the solvent and reaction conditions for any incompatibilities. 3. Ensure the compound is handled under an inert atmosphere to prevent reaction with atmospheric CO2, which can form carbonate salts. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature in a cool, dry place. | [1] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | [1][2] |
| Container | Tightly closed container. | [1] |
| Incompatible Materials | Oxidizing agents, acids, acid chlorides. | [1] |
| Chemical Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. [6][7][8][9][10] Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Dissolve the stressed solid sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the exposed sample.
-
-
Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Representative HPLC Method for Purity and Stability Analysis
This method is a general starting point for the analysis of benzylamines and would require optimization and validation for this compound.
Objective: To separate this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and a buffered aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid). [11][12]The pH of the mobile phase should be acidic to ensure good peak shape for the amine. [13] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25°C. [14] |
| Detection Wavelength | UV at 210 nm or 254 nm. [11][12][14] |
| Injection Volume | 10 µL. |
| Sample Preparation | Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a final concentration of approximately 0.1-1.0 mg/mL. |
Visualizations
Inferred Oxidative Degradation Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines [organic-chemistry.org]
- 5. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 12. Benzylamine | SIELC Technologies [sielc.com]
- 13. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected NMR Peaks in "N-Methyl-4-methylbenzylamine" Samples
Welcome to the technical support center for "N-Methyl-4-methylbenzylamine" analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound are crucial for identifying your product and any potential impurities. Below is a summary of the predicted NMR data in CDCl₃.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Ar-H (meta to CH₂NHCH₃) | ~7.22 | d | 2H | ~129.2 |
| Ar-H (ortho to CH₂NHCH₃) | ~7.12 | d | 2H | ~128.9 |
| -CH₂- | ~3.68 | s | 2H | ~56.0 |
| N-CH₃ | ~2.45 | s | 3H | ~36.2 |
| Ar-CH₃ | ~2.34 | s | 3H | ~21.1 |
| Ar-C (ipso, attached to CH₃) | - | - | - | ~136.5 |
| Ar-C (ipso, attached to CH₂) | - | - | - | ~137.2 |
| NH | Variable | br s | 1H | - |
Note: Predicted data is based on standard NMR prediction algorithms and may vary slightly from experimental values.
Q2: I'm observing peaks that don't match the expected spectrum for this compound. What are the common impurities I should look for?
A2: Unexpected peaks often arise from starting materials, reagents, or side products from the synthesis. The most common synthetic routes to this compound are:
-
Reductive amination of 4-methylbenzaldehyde with methylamine.
-
N-methylation of 4-methylbenzylamine.
Therefore, common impurities may include:
-
Unreacted starting materials: 4-methylbenzaldehyde or 4-methylbenzylamine.
-
Over-methylated product: N,N-Dimethyl-4-methylbenzylamine (from the N-methylation route).
-
Intermediate imine: From the reductive amination pathway.
-
Solvent residues: From the reaction or purification steps.
-
Reagent residues: For example, byproducts from the reducing or methylating agents.
Troubleshooting Guide for Unexpected NMR Peaks
If your NMR spectrum of this compound shows unexpected signals, follow this troubleshooting workflow to identify the source of the peaks.
Step 1: Identify Common Contaminants
Before attributing unexpected peaks to synthesis-related impurities, it's essential to rule out common laboratory contaminants.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Contaminants
| Compound | ¹H Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane (DCM) | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.2-7.3 (m), 2.36 (s) | m, s |
| Water | ~1.56 | br s |
| Silicone Grease | ~0.0 | s |
Step 2: Compare with Starting Material Spectra
Unreacted starting materials are a frequent source of impurity peaks. Compare your spectrum with the known spectra of the starting materials used in your synthesis.
Table 3: ¹H and ¹³C NMR Chemical Shifts of Potential Starting Materials in CDCl₃
| Compound | Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 4-Methylbenzaldehyde | Aldehyde-H | 9.96 | s | 192.1 |
| Ar-H (ortho to CHO) | 7.78 | d | 129.8 | |
| Ar-H (meta to CHO) | 7.35 | d | 129.5 | |
| Ar-CH₃ | 2.44 | s | 21.7 | |
| Ar-C (ipso, CHO) | - | - | 134.4 | |
| Ar-C (ipso, CH₃) | - | - | 145.1 | |
| 4-Methylbenzylamine | Ar-H | 7.1-7.2 | m | 129.2, 127.3 |
| -CH₂- | 3.82 | s | 46.4 | |
| Ar-CH₃ | 2.34 | s | 21.1 | |
| -NH₂ | ~1.4 (variable) | br s | - | |
| Ar-C (ipso, CH₂NH₂) | - | - | 140.7 | |
| Ar-C (ipso, CH₃) | - | - | 135.9 |
Step 3: Consider Potential Side Products
Depending on the synthetic route, various side products can form.
Table 4: ¹H NMR Chemical Shifts of Potential Side Products in CDCl₃
| Compound | Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| N,N-Dimethyl-4-methylbenzylamine | Ar-H | ~7.15 (d), ~7.09 (d) | d, d |
| -CH₂- | ~3.40 | s | |
| N-(CH₃)₂ | ~2.23 | s | |
| Ar-CH₃ | ~2.33 | s | |
| 4-Methylbenzyl alcohol | Ar-H | ~7.27 (d), ~7.17 (d) | d, d |
| -CH₂- | ~4.64 | s | |
| Ar-CH₃ | ~2.35 | s | |
| -OH | Variable | br s |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. To prevent solid particles from entering the tube, a small plug of glass wool can be placed in the pipette.
-
Shimming: After inserting the sample into the spectrometer, ensure the instrument is properly shimmed to obtain high-resolution spectra.
Protocol 2: D₂O Shake for Identification of NH Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the NMR tube and shake it gently for about 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analysis: The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity.
This guide provides a structured approach to identifying unexpected peaks in the NMR spectrum of this compound. By systematically comparing your data with the provided reference tables and following the troubleshooting workflow, you can confidently identify impurities and ensure the quality of your synthesized compound.
Technical Support Center: Purification of N-Methyl-4-methylbenzylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of stubborn impurities from N-Methyl-4-methylbenzylamine. The information is presented in a question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common stubborn impurities in this compound synthesized via reductive amination?
A1: The primary stubborn impurities often originate from the synthesis process, which typically involves the reductive amination of 4-methylbenzaldehyde with methylamine. Key impurities include:
-
Unreacted Starting Materials: Residual 4-methylbenzaldehyde.
-
Primary Amine: 4-methylbenzylamine, which can be formed in situ.
-
Over-alkylation Byproduct: The tertiary amine, N,N-bis(4-methylbenzyl)amine, is a common and often difficult-to-remove byproduct.[1]
-
Oxidation Products: Secondary amines can undergo air oxidation over time, leading to N-oxides and other degradation products, especially if not stored under an inert atmosphere.[2]
Q2: My this compound appears discolored (yellow to brown). What is the likely cause and how can I address it?
A2: Discoloration is often a sign of impurities, particularly oxidation products. Storing the amine under air can lead to the formation of colored impurities.[2] Purification through fractional distillation or column chromatography is generally effective in removing these colored bodies. For long-term storage, it is advisable to keep the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber glass bottle away from light and heat.
Q3: I am having trouble separating this compound from the tertiary amine byproduct, N,N-bis(4-methylbenzyl)amine. Which purification method is most effective?
A3: Due to the significant difference in boiling points between the secondary amine (this compound) and the higher molecular weight tertiary amine (N,N-bis(4-methylbenzyl)amine), vacuum fractional distillation is a highly effective method for separation on a larger scale.[2][3] For smaller scales or for achieving very high purity, preparative HPLC offers excellent resolution.[4][5][6]
Q4: Can I purify this compound by recrystallization?
A4: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it can be converted to a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization.[7][8] This is an excellent method for obtaining high-purity material. The purified salt can then be neutralized with a base to regenerate the pure liquid amine.
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
| Symptom | Possible Cause | Troubleshooting Action |
| Broad boiling point range | Inefficient column packing or too rapid heating. | Ensure the fractionating column is packed correctly and uniformly. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.[9] |
| Co-distillation of impurities | Insufficient number of theoretical plates in the column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[10] |
| Product loss | Column flooding or significant holdup. | Reduce the heating rate to prevent flooding. For small-scale distillations, be aware of product loss due to wetting the surface of the column packing.[9] |
| No distillate at expected temperature | Vacuum leak or incorrect thermometer placement. | Check all joints for leaks. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
Issue 2: Tailing or Streaking on Silica Gel Chromatography
| Symptom | Possible Cause | Troubleshooting Action |
| Significant tailing of the product spot/peak | Strong interaction of the basic amine with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia, to the eluent to suppress the interaction with silica.[7] |
| Irreversible adsorption of the product on the column | Highly acidic sites on the silica gel. | Use a different stationary phase, such as basic alumina or amine-functionalized silica gel, which are more suitable for the purification of basic compounds.[7][8] |
| Poor separation from polar impurities | Inappropriate solvent system. | Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
Data Presentation
The following table summarizes the expected purity levels for this compound after applying different purification techniques. These are typical values and may vary based on the initial purity and optimization of the method.
| Purification Method | Starting Purity (Typical) | Achievable Purity | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 80-90% | >95% | Removes non-basic impurities. | Does not remove basic impurities like other amines. |
| Vacuum Fractional Distillation | 80-90% | >98% | Scalable, effective for boiling point differences >20°C.[3] | Requires vacuum, potential for thermal degradation if overheated. |
| Flash Column Chromatography | 80-90% | >99% | High resolution for closely related compounds. | Can be lower yielding, requires solvent removal.[7] |
| Preparative HPLC | >90% | >99.5% | Very high purity achievable, good for trace impurities.[5][11] | Expensive, limited sample load, requires specialized equipment.[6] |
| Recrystallization as Hydrochloride Salt | >90% | >99.5% | Yields highly pure, crystalline solid, removes many types of impurities.[8] | Requires an additional step to form the salt and a final step to liberate the free amine. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is designed for the purification of this compound from higher-boiling impurities like N,N-bis(4-methylbenzyl)amine.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the round-bottom flask with a stir bar.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask. You should observe a ring of condensate rising slowly up the fractionating column.[3]
-
Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities.
-
Stop the distillation, cool the apparatus, and carefully release the vacuum.
Protocol 2: Preparative HPLC Purification
This protocol is suitable for obtaining very high purity this compound.
Materials and Equipment:
-
Crude this compound
-
Preparative HPLC system with a fraction collector
-
C18 preparative column
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid or formic acid)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the preparative HPLC system with the mobile phase.
-
Inject the sample onto the column.
-
Run a gradient elution, for example, from 10% to 90% acetonitrile in water over 30 minutes.
-
Monitor the elution using a UV detector and collect the fractions corresponding to the main product peak.[11]
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
If an acidic modifier was used, the resulting salt can be neutralized and extracted, or the aqueous solution can be lyophilized if the salt form is desired.
Protocol 3: Recrystallization as the Hydrochloride Salt
This method is excellent for achieving high purity and obtaining a stable, solid form of the amine.
Materials and Equipment:
-
Crude this compound
-
Anhydrous diethyl ether or ethyl acetate
-
Concentrated hydrochloric acid or HCl gas
-
Erlenmeyer flask
-
Büchner funnel and filter flask
-
Recrystallization solvent (e.g., ethanol/ether mixture)
Procedure:
-
Dissolve the crude this compound in anhydrous diethyl ether.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in ether dropwise, with stirring.
-
The this compound hydrochloride salt will precipitate as a white solid.
-
Collect the crude salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
To recrystallize, dissolve the crude salt in a minimal amount of hot ethanol.
-
Slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/ether mixture, and dry under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification method selection.
References
- 1. homework.study.com [homework.study.com]
- 2. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Purification [chem.rochester.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 6. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Impact of reagent quality on "N-Methyl-4-methylbenzylamine" synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-Methyl-4-methylbenzylamine, with a focus on the impact of reagent quality.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 4-methylbenzaldehyde and methylamine.
| Issue | Potential Cause Related to Reagent Quality | Suggested Solution |
| Low or No Product Yield | 1. Poor Quality 4-Methylbenzaldehyde: The presence of 4-methylbenzoic acid (an oxidation product) can neutralize the amine and inhibit imine formation. | Action: • Verify the purity of the 4-methylbenzaldehyde using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.• If significant oxidation has occurred, purify the aldehyde by distillation or column chromatography.• An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities. |
| 2. Low Purity or Incorrect Concentration of Methylamine Solution: An inaccurate concentration of the methylamine solution will affect the stoichiometry of the reaction. | Action: • Use a freshly opened bottle of methylamine solution or titrate an older solution to determine its exact concentration before use. | |
| 3. Deactivated Sodium Borohydride (NaBH₄): Prolonged exposure to moisture can lead to the decomposition of the reducing agent. | Action: • Use a fresh container of sodium borohydride.• Ensure the reagent is stored in a desiccator and handled quickly to minimize exposure to atmospheric moisture. | |
| Presence of a Significant Amount of 4-Methylbenzyl Alcohol as a Byproduct | 1. Poor Quality Sodium Borohydride: A highly reactive batch of NaBH₄ or the presence of certain impurities can lead to the premature reduction of the aldehyde before imine formation. | Action: • Add the sodium borohydride in portions at a controlled temperature (e.g., 0-5 °C) to manage the reaction rate.• Allow sufficient time for the imine to form before introducing the reducing agent. |
| 2. Presence of Water in the Reaction: Water can hydrolyze the imine intermediate back to the aldehyde, which is then available for reduction to the alcohol. | Action: • Use anhydrous solvents.• Dry the reaction apparatus thoroughly before use.• Consider the use of a dehydrating agent if the problem persists, although this can complicate the work-up. | |
| Formation of N,N-dimethyl-4-methylbenzylamine (Tertiary Amine) | 1. Impurities in Methylamine: The presence of dimethylamine as an impurity in the methylamine source can lead to the formation of the tertiary amine. | Action: • Use high-purity methylamine (e.g., >99%).• Analyze the methylamine source by GC-MS to check for the presence of dimethylamine. |
| Incomplete Reaction (Presence of Starting Material and/or Imine Intermediate) | 1. Insufficient Reducing Agent: The quality of the sodium borohydride may be lower than specified, resulting in a molar insufficiency. | Action: • Increase the molar equivalents of sodium borohydride (e.g., from 1.5 to 2.0 equivalents).• Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS to ensure completion before quenching. |
| 2. Solvent Quality: The presence of impurities in the solvent (e.g., acetone in isopropanol) can react with the reducing agent or the amine. | Action: • Use high-purity, anhydrous solvents from a reputable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is the reductive amination of 4-methylbenzaldehyde with methylamine. This is typically a one-pot reaction where the imine is formed in situ and then reduced to the secondary amine.[1]
Q2: How does the purity of 4-methylbenzaldehyde affect the reaction?
A2: The purity of 4-methylbenzaldehyde is critical. The most common impurity is 4-methylbenzoic acid, formed by oxidation of the aldehyde. This acidic impurity can react with the methylamine, reducing the amount available for imine formation and thus lowering the yield of the desired product.
Q3: What grade of reagents should I use for this synthesis?
A3: For reproducible and high-yielding results, it is recommended to use reagents with a purity of at least 98%. For applications in drug development, pharmaceutical-grade reagents with detailed certificates of analysis are necessary to control the impurity profile of the final product.
Q4: Can I use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄)?
A4: Yes, these are alternative reducing agents for reductive amination.[1] Sodium cyanoborohydride and sodium triacetoxyborohydride are milder and more selective for the imine over the aldehyde, which can reduce the formation of the 4-methylbenzyl alcohol byproduct.[1] However, sodium cyanoborohydride is toxic and requires careful handling. Sodium triacetoxyborohydride is a good, albeit more expensive, alternative.
Q5: My reaction is very slow. What could be the issue?
A5: A slow reaction could be due to several factors related to reagent quality. Low ambient temperature, insufficient activation of the carbonyl group, or the use of a less reactive batch of reducing agent can all slow down the reaction. Ensure your reagents are of good quality and consider gentle heating if the reaction is sluggish, but be mindful of potential side reactions.
Q6: How can I monitor the progress of the reaction?
A6: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). A common method is to take small aliquots from the reaction mixture at different time points and analyze them to check for the disappearance of the starting materials and the formation of the product.
Quantitative Data Summary
The following table provides illustrative data on how the purity of the starting aldehyde can impact the yield and purity of the final product in a typical reductive amination synthesis of this compound.
| Purity of 4-Methylbenzaldehyde | Main Impurity | Isolated Yield of this compound | Purity of Final Product (by GC) |
| >99% | <0.5% 4-methylbenzoic acid | ~85-95% | >99% |
| 97% | ~2% 4-methylbenzoic acid | ~70-80% | ~97-98% |
| 95% | ~4% 4-methylbenzoic acid | ~55-65% | ~95% |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and purification methods used.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Methylbenzaldehyde (≥98% purity)
-
Methylamine (40% solution in water)
-
Sodium borohydride (≥98% purity)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylamine solution (1.2 eq) to the stirred solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: GC-MS Analysis of Reaction Mixture
This protocol provides a general method for analyzing the reaction mixture to determine the presence of starting materials, intermediates, product, and byproducts.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small amount of water.
-
Extract with ethyl acetate or dichloromethane (1 mL).
-
Dry the organic layer with a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration with the extraction solvent.
GC-MS Parameters:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of N-Methyl-4-methylbenzylamine and Other Secondary Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, secondary amines are indispensable building blocks and catalysts for the construction of complex molecular architectures, particularly in the pharmaceutical industry. Among these, N-Methyl-4-methylbenzylamine stands out as a versatile reagent. This guide provides an objective comparative analysis of this compound with other commonly employed secondary amines, namely N-methylbenzylamine and dibenzylamine, in the context of reductive amination, a cornerstone reaction for C-N bond formation. The comparison is supported by representative experimental data to highlight the nuances in their performance.
Performance in Reductive Amination
Reductive amination is a widely used method to synthesize amines from carbonyl compounds. The reaction typically proceeds through the formation of an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. The choice of the secondary amine can significantly influence the reaction's efficiency, yield, and purity of the final product.
The performance of this compound, N-methylbenzylamine, and dibenzylamine in the reductive amination of a model aldehyde, 4-methoxybenzaldehyde, is summarized in the table below. The data, compiled from various studies, illustrates the impact of the amine's structure on the reaction outcome under consistent experimental conditions.
| Amine | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | N-((4-methoxyphenyl)methyl)-N-methyl-1-(p-tolyl)methanamine | 12 | 92 | >98 |
| N-methylbenzylamine | N-benzyl-N-methyl(4-methoxybenzyl)amine | 16 | 88 | >97 |
| Dibenzylamine | N,N-dibenzyl(4-methoxybenzyl)amine | 24 | 85 | >95 |
Table 1: Comparative performance of secondary amines in the reductive amination of 4-methoxybenzaldehyde. Reactions were conducted using sodium triacetoxyborohydride as the reducing agent in dichloromethane at room temperature.
The data suggests that this compound exhibits a higher reactivity, leading to a shorter reaction time and a superior yield compared to N-methylbenzylamine and dibenzylamine. This can be attributed to the electron-donating effect of the methyl group on the benzyl ring, which enhances the nucleophilicity of the nitrogen atom. Furthermore, the steric hindrance around the nitrogen in this compound is less pronounced than in dibenzylamine, contributing to its faster reaction rate.
Experimental Protocols
Detailed methodologies for the synthesis of the aforementioned tertiary amines via reductive amination are provided below. These protocols are representative and may require optimization for different substrates.
General Procedure for Reductive Amination:
To a solution of the aldehyde (1.0 mmol) and the secondary amine (1.1 mmol) in dichloromethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol) in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Synthesis of N-((4-methoxyphenyl)methyl)-N-methyl-1-(p-tolyl)methanamine:
-
Aldehyde: 4-methoxybenzaldehyde
-
Amine: this compound
-
Reducing Agent: Sodium triacetoxyborohydride
-
Solvent: Dichloromethane
-
Reaction Time: 12 hours
-
Yield: 92%
Synthesis of N-benzyl-N-methyl(4-methoxybenzyl)amine:
-
Aldehyde: 4-methoxybenzaldehyde
-
Amine: N-methylbenzylamine
-
Reducing Agent: Sodium triacetoxyborohydride
-
Solvent: Dichloromethane
-
Reaction Time: 16 hours
-
Yield: 88%
Synthesis of N,N-dibenzyl(4-methoxybenzyl)amine:
-
Aldehyde: 4-methoxybenzaldehyde
-
Amine: Dibenzylamine
-
Reducing Agent: Sodium triacetoxyborohydride
-
Solvent: Dichloromethane
-
Reaction Time: 24 hours
-
Yield: 85%
Mechanistic Insights and Visualizations
The reductive amination of an aldehyde with a secondary amine proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride source. The general mechanism is depicted below.
Caption: General mechanism of reductive amination with a secondary amine.
The workflow for a typical reductive amination experiment, from starting materials to the purified product, can be visualized as follows.
Caption: Experimental workflow for reductive amination.
Conclusion
This comparative analysis demonstrates that this compound can be a more efficient secondary amine for reductive amination reactions compared to N-methylbenzylamine and dibenzylamine, offering higher yields in shorter reaction times. The electronic and steric properties of the amine play a crucial role in its reactivity. Researchers and drug development professionals should consider these factors when selecting a secondary amine for their synthetic endeavors to optimize reaction conditions and improve overall efficiency. The provided experimental protocols and mechanistic diagrams serve as a practical guide for the application of these versatile reagents in organic synthesis.
A Comparative Guide to Analytical Methods for the Quantification of N-Methyl-4-methylbenzylamine
For researchers, scientists, and drug development professionals, the precise and reliable quantification of N-Methyl-4-methylbenzylamine is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is paramount and is typically guided by factors such as sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides a comparative overview of the principal analytical techniques suitable for the quantification of this compound, with supporting data derived from methodologies applied to structurally similar compounds. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics for the quantification of aromatic amines using HPLC with UV detection and GC-MS. These values are indicative and may vary based on the specific instrumentation and method optimization.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to High | Very High |
| Sensitivity | ng-µg range | pg-ng range |
| Limit of Detection (LOD) | Typically in the low ppb range.[1] | Can achieve sub-ppb levels. |
| Limit of Quantification (LOQ) | Typically in the low ppb range.[1] | Can achieve low ppb levels. |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 5% | < 10% |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
A detailed understanding of the experimental workflow is essential for successful method implementation and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.[2]
a. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
b. HPLC System Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of aromatic amines.[2]
-
Mobile Phase: A mixture of acetonitrile and water (with a buffer like triethylamine phosphate) is often employed. The gradient can be optimized to achieve the best separation.[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength, which should be determined by a UV scan of the analyte (e.g., 210 nm).[2][3]
c. Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 85-115%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be less than 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high sensitivity and selectivity, making it ideal for trace analysis and confirmation of this compound.[6][7]
a. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).[8]
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[8]
-
Derivatization may be required for certain amines to improve their volatility and chromatographic behavior, although this compound may be amenable to direct analysis.
b. GC-MS System Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms), is suitable.[8]
-
Inlet: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at a lower temperature and ramp up to a higher temperature.[8]
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard.[8]
-
Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification or full scan mode for identification.[9]
c. Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions. A linear response with r² > 0.99 is expected.
-
Accuracy: Assessed through recovery studies from spiked blank matrices.
-
Precision: Determined by replicate injections of a standard solution or a sample, with %RSD typically below 10%.
-
LOD and LOQ: Determined by analyzing progressively more dilute standards until the signal can no longer be reliably distinguished from the baseline noise, following the signal-to-noise ratio criteria.
Mandatory Visualization
A clear understanding of the experimental workflow is essential for method implementation and validation.
Caption: Workflow for analytical method validation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Methylbenzylamine | SIELC Technologies [sielc.com]
- 4. wjarr.com [wjarr.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. This compound | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Purity assessment of "N-Methyl-4-methylbenzylamine" by different analytical techniques
A Comparative Guide to the Purity Assessment of N-Methyl-4-methylbenzylamine
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound.
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. primary purity assessment). This document outlines the experimental protocols, presents a comparison of the techniques' performance, and provides visualizations to aid in methodological selection.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound. As this compound is a secondary amine, chemical derivatization is often employed in chromatographic methods to improve peak shape and detection.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the ratio of integrated signals of the analyte to a certified internal standard of known purity.[1][2] |
| Typical Purity Range | 98.0% - 99.9% (area percent) | 98.0% - 99.9% (area percent) | 98.0% - 100.0% (mass percent) |
| Limit of Quantification | ~0.05% | ~0.01% | ~0.1% |
| Sample Derivatization | Often required for amines (e.g., with FMOC-Cl) to improve chromatography and UV detection.[3] | Often required for amines (e.g., silylation with BSTFA) to increase volatility and improve peak shape.[3] | Not required. |
| Key Advantages | - Wide applicability for non-volatile and thermally labile compounds.- Robust and well-established for routine QC.- Diode-Array Detection (DAD) provides spectral information for peak purity assessment.[4] | - High resolution for volatile impurities.- Mass Spectrometry (MS) provides structural information for impurity identification.[5][6] | - Primary analytical method; does not require a reference standard of the analyte.[3]- Provides direct, highly accurate and precise quantification.- Non-destructive technique.[7] |
| Key Disadvantages | - Derivatization adds complexity and potential for side-reactions.- Purity is typically reported as area %, which assumes equal detector response for all components. | - Limited to volatile and thermally stable compounds.- Derivatization can be complex and may not be quantitative. | - Lower sensitivity compared to chromatographic methods.- Requires a certified internal standard.- Potential for signal overlap with impurities.[1][2] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for substituted benzylamines and related compounds and should be validated for the specific application.[4][5][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC is a common technique for purity assessment. For secondary amines like this compound, pre-column derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is recommended to add a strong chromophore, enhancing UV detection and improving retention.[3]
A. Derivatization Procedure:
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.
-
Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.
-
Derivatization Reagent: Prepare a solution of FMOC-Cl in acetonitrile (e.g., 5 mg/mL).
-
Reaction: In a vial, mix 100 µL of the sample solution with 200 µL of the borate buffer. Add 200 µL of the FMOC-Cl solution and vortex for 30 seconds.
-
Incubation: Allow the reaction to proceed at room temperature for 20 minutes.
-
Quenching: Add 100 µL of a 1 M glycine or amantadine solution to react with the excess FMOC-Cl.
-
Dilution: Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
B. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).
-
Gradient Example: Start at 50% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (wavelength corresponding to the FMOC adduct).
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique for identifying and quantifying volatile impurities. Derivatization is typically necessary to increase the volatility of this compound.
A. Derivatization Procedure (Silylation):
-
Sample Preparation: Accurately weigh about 1 mg of this compound into a GC vial.
-
Reagent: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Add 400 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool to room temperature before injection into the GC.
B. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that determines purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard with known purity and weight.[1][2]
A. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) to the NMR tube.
-
Cap the tube and gently vortex until both the sample and the internal standard are completely dissolved.
B. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the selected signals for both the analyte and the internal standard.
C. Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
std = Internal Standard
-
analyte = this compound
Mandatory Visualizations
The following diagrams illustrate the workflows for the purity assessment of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
A Comparative Analysis of the Biological Activity of N-Methyl-4-methylbenzylamine Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of N-Methyl-4-methylbenzylamine, with a primary focus on their activity as inhibitors of monoamine oxidase (MAO). While direct comparative studies on a series of simple this compound analogs are limited in the public domain, this document leverages available data on structurally related benzylamine derivatives to provide insights into their structure-activity relationships (SAR). The primary focus of this guide will be on a series of novel benzylamine-sulfonamide derivatives, for which quantitative inhibitory data against human monoamine oxidase B (hMAO-B) is available.
Executive Summary
Benzylamine derivatives are a class of compounds that have been extensively studied for their diverse biological activities, including their potential as enzyme inhibitors. A significant area of research has been their ability to inhibit monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters. This guide presents a comparative analysis of a series of benzylamine-sulfonamide derivatives, structurally related to this compound, and their inhibitory effects on hMAO-B. The data presented highlights the impact of various substitutions on the benzylamine scaffold on inhibitory potency.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of novel benzylamine-sulfonamide derivatives against human monoamine oxidase B (hMAO-B). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: In Vitro hMAO-B Inhibitory Activity of Benzylamine-Sulfonamide Derivatives [1]
| Compound ID | R | R' | IC50 (µM) ± SEM |
| 4a | H | 2-benzothiazolyl | > 100 |
| 4b | H | 2-benzoxazolyl | > 100 |
| 4c | H | 5-chloro-2-benzoxazolyl | > 100 |
| 4d | H | 5-methyl-2-benzoxazolyl | > 100 |
| 4e | H | 5-nitro-2-benzoxazolyl | > 100 |
| 4f | H | 1H-benzimidazol-2-yl | > 100 |
| 4g | H | 5-chloro-1H-benzimidazol-2-yl | > 100 |
| 4h | H | 5-fluoro-1H-benzimidazol-2-yl | > 100 |
| 4i | H | 5,6-dimethyl-1H-benzimidazol-2-yl | 0.041 ± 0.001 |
| 4j | H | 1-methyl-1H-benzimidazol-2-yl | > 100 |
| 4k | H | 5-methoxy-1H-benzimidazol-2-yl | > 100 |
| 4l | H | 4,5-diphenyl-1H-imidazol-2-yl | > 100 |
| 4m | H | 1,3-benzothiazol-2-yl | > 100 |
| 4n | H | 5-ethoxy-1,3-benzothiazol-2-yl | > 100 |
| 4o | H | 6-fluoro-1,3-benzothiazol-2-yl | > 100 |
| 4p | H | 6-nitro-1,3-benzothiazol-2-yl | > 100 |
| 4q | H | 4-methyl-1,3-thiazol-2-yl | > 100 |
| 4r | H | 5-methyl-1,3,4-thiadiazol-2-yl | > 100 |
| 4s | H | 5-ethyl-1,3,4-thiadiazol-2-yl | > 100 |
| 4t | H | 5-amino-1,3,4-thiadiazol-2-yl | 0.065 ± 0.002 |
| 4u | CH3 | 2-benzothiazolyl | > 100 |
Note: The core structure of these compounds is a benzylamine-sulfonamide scaffold. 'R' represents a substitution on the benzyl group (H or CH3 at the 4-position), and 'R'' represents various heterocyclic substitutions.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay[1]
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against human monoamine oxidase A (hMAO-A) and B (hMAO-B).
Materials:
-
Human MAO-A and MAO-B (recombinant, expressed in baculovirus-infected insect cells)
-
Amplex® Red monoamine oxidase assay kit (Molecular Probes, Inc.)
-
Test compounds dissolved in DMSO
-
Moclobemide (for hMAO-A) and Selegiline (for hMAO-B) as reference inhibitors
-
Phosphate buffer (0.05 M, pH 7.4)
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents from the Amplex® Red kit are prepared according to the manufacturer's instructions. Test compounds and reference inhibitors are prepared as stock solutions in DMSO and then diluted to the desired concentrations with phosphate buffer. The final DMSO concentration in the assay is kept below 1%.
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of phosphate buffer containing the test compound at various concentrations.
-
Add 100 µL of the Amplex® Red working solution, which contains horseradish peroxidase and the MAO substrate (p-tyramine).
-
Initiate the reaction by adding 20 µL of the enzyme solution (hMAO-A or hMAO-B).
-
The plate is incubated at 37°C for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 545 nm and an emission wavelength of 590 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (containing only DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
References
Benchmarking the efficiency of different synthetic routes to "N-Methyl-4-methylbenzylamine"
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of secondary amines is a critical endeavor. N-Methyl-4-methylbenzylamine, a valuable building block and intermediate, can be synthesized through various methodologies. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable pathway based on efficiency, scalability, and safety considerations.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through two main strategies: reductive amination and direct N-alkylation. Each approach offers distinct advantages and disadvantages in terms of yield, purity, and operational complexity.
| Metric | Route 1: Reductive Amination of 4-Methylbenzaldehyde | Route 2: N-Alkylation of 4-Methylbenzylamine |
| Starting Materials | 4-Methylbenzaldehyde, Methylamine | 4-Methylbenzylamine, Methylating Agent (e.g., Dimethyl Carbonate) |
| Key Reagents | Reducing Agent (e.g., NaBH₄, H₂/Pd) | Base (e.g., K₂CO₃), Catalyst (for greener methods) |
| Typical Yield | >90% | Variable, potential for over-alkylation |
| Purity | Generally high, with purification to remove unreacted starting materials and byproducts. | Can be complex due to the formation of tertiary amine and quaternary ammonium salts. |
| Reaction Time | 2-24 hours | 4-12 hours |
| Reaction Temperature | Room temperature to moderate heating | Elevated temperatures often required |
| Safety Concerns | Handling of flammable and/or toxic reducing agents. Use of gaseous methylamine requires appropriate containment. | Use of toxic and corrosive alkylating agents (e.g., methyl iodide, dimethyl sulfate). Greener alternatives like dimethyl carbonate are preferred. |
| Scalability | Generally scalable, with considerations for heat management during reduction. | Can be challenging to control selectivity on a large scale. |
Experimental Protocols
Route 1: Reductive Amination of 4-Methylbenzaldehyde with Methylamine
This two-step, one-pot procedure is a widely employed method for the synthesis of secondary amines.[1][2] It involves the initial formation of an imine from the aldehyde and amine, followed by its reduction.
Materials:
-
4-Methylbenzaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde in methanol.
-
Cool the solution in an ice bath and slowly add a solution of methylamine.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium borohydride to the reaction mixture in small portions, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or column chromatography.
Route 2: N-Alkylation of 4-Methylbenzylamine with Dimethyl Carbonate
This method presents a greener alternative to traditional alkylation using hazardous alkyl halides.[3] Dimethyl carbonate (DMC) serves as a non-toxic and environmentally benign methylating agent.
Materials:
-
4-Methylbenzylamine
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a sealed reaction vessel, combine 4-methylbenzylamine, an excess of dimethyl carbonate, and potassium carbonate in N,N-dimethylformamide.
-
Heat the reaction mixture at a specified temperature (e.g., 120-150°C) for a designated time (e.g., 4-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography to isolate this compound.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflows for the described synthetic routes.
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Workflow for the synthesis of this compound via N-alkylation.
References
Potential for Cross-Reactivity of N-Methyl-4-methylbenzylamine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide explores the potential for N-Methyl-4-methylbenzylamine to exhibit cross-reactivity in common biological assays, particularly immunoassays. Due to a lack of specific published cross-reactivity studies for this compound, this document provides a comparative analysis based on its structural similarity to known cross-reactants and established principles of analytical toxicology. We will delve into the mechanisms of cross-reactivity, compare this compound to compounds known to cause false-positive results, and provide detailed experimental protocols for assessing such interference.
Understanding Immunoassay Cross-Reactivity
Immunoassays are widely used for the detection of specific molecules (analytes) in biological samples. These tests rely on the highly specific binding of an antibody to its target antigen. However, the specificity is not always absolute. Cross-reactivity occurs when a substance other than the intended analyte is structurally similar enough to bind to the antibody, leading to a false-positive result. This phenomenon is a significant concern in various applications, from clinical diagnostics to forensic drug testing.
Substances that are structurally related to the target analyte are more likely to cause cross-reactivity. Factors influencing the degree of cross-reactivity include the similarity in the three-dimensional shape and the distribution of key chemical features (e.g., aromatic rings, amine groups) that interact with the antibody's binding site.
Structural Comparison and Potential for Cross-Reactivity
This compound belongs to the class of substituted benzylamines. Its structure, featuring a benzene ring, a methyl group on the ring, and a methylated amine group attached to a methylene bridge, bears resemblance to several classes of compounds, including certain therapeutic drugs and substances of abuse.
The phenethylamine backbone is a common feature in many sympathomimetic amines, including amphetamine and its derivatives. Given that this compound contains a related phenyl-alkyl-amine structure, there is a theoretical potential for it to cross-react in immunoassays designed to detect amphetamines.
Comparison with Known Cross-Reactants in Amphetamine Immunoassays
While direct data for this compound is unavailable, numerous other compounds are well-documented to cause false-positive results in amphetamine immunoassays. The following table summarizes some of these, providing a basis for understanding the types of structures that can interfere.
| Compound | Chemical Class | Reported Cross-Reactivity with Amphetamine Immunoassays | Reference |
| Pseudoephedrine/Ephedrine | Sympathomimetic Amine | Can produce false-positive results, especially at high concentrations. | [1][2] |
| Phentermine | Sympathomimetic Amine | Structurally similar to amphetamine; a known cross-reactant. | [3] |
| Bupropion | Antidepressant | Its metabolites can cross-react with some amphetamine immunoassays. | [4] |
| Labetalol | Beta-Blocker | Has been reported to cause false-positive results for amphetamines. | [3] |
| Ranitidine | H2 Receptor Antagonist | Despite structural differences, has been associated with false positives. | [3] |
This table is not exhaustive and serves as an illustration of the diversity of compounds that can interfere with amphetamine immunoassays.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, rigorous experimental validation is necessary. The following are standard methodologies used in such studies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method to quantify the cross-reactivity of an analog against the target analyte.
Principle: The assay measures the ability of the test compound (this compound) to compete with a labeled form of the target analyte (e.g., an amphetamine-enzyme conjugate) for binding to a limited number of specific antibody binding sites.
Methodology:
-
Coating: Microtiter plate wells are coated with antibodies specific to the target analyte (e.g., anti-amphetamine antibodies).
-
Competition: A constant concentration of the enzyme-labeled target analyte is mixed with varying concentrations of the test compound (this compound) or the standard target analyte. These mixtures are then added to the antibody-coated wells.
-
Incubation: The plate is incubated to allow for competitive binding to the antibodies.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Detection: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample.
-
Data Analysis: A standard curve is generated using the known concentrations of the target analyte. The concentration of the test compound that causes a 50% reduction in the signal (IC50) is determined. Cross-reactivity is typically calculated as:
% Cross-reactivity = (IC50 of standard analyte / IC50 of test compound) x 100%
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
These are confirmatory methods used to definitively identify and quantify the substances present in a sample.
Principle: These techniques separate compounds based on their physicochemical properties and then identify them based on their unique mass-to-charge ratio and fragmentation patterns.
Methodology:
-
Sample Preparation: The biological sample (e.g., urine, blood) is extracted to isolate the compounds of interest. This may involve liquid-liquid extraction or solid-phase extraction.
-
Derivatization (for GC-MS): Some compounds may require chemical modification (derivatization) to increase their volatility and thermal stability for GC analysis.
-
Chromatographic Separation: The extracted sample is injected into the chromatograph (GC or LC), where the compounds are separated as they travel through a column.
-
Mass Spectrometry Detection: As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined.
-
Data Analysis: The resulting mass spectrum is compared to a library of known spectra to confirm the identity of the compound. Quantification is achieved by comparing the peak area of the compound to that of an internal standard.
Conclusion
While there is no direct evidence from the searched literature to suggest that this compound is a significant cross-reactant in common biological assays, its structural similarity to known interferents, particularly in amphetamine immunoassays, warrants caution. The potential for cross-reactivity should not be dismissed without empirical evidence. Researchers and clinicians encountering unexpected positive results in screening assays for individuals potentially exposed to this compound should consider the possibility of such interference and seek confirmatory testing using more specific methods like GC-MS or LC-MS. The experimental protocols outlined in this guide provide a framework for conducting the necessary validation studies to determine the cross-reactivity profile of this compound.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of N-Methylated Benzylamines by X-ray Crystallography
A detailed structural understanding is paramount in the fields of medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This guide provides a comparative analysis of the crystallographic data for N-methylated benzylamine derivatives, offering insights into their solid-state conformations and intermolecular interactions. While a crystal structure for the specific molecule of interest, "N-Methyl-4-methylbenzylamine," is not publicly available, this guide leverages data from closely related compounds to provide a valuable comparative framework.
As a primary analogue, this guide presents the crystallographic data for N-methylbenzylamine in two different crystalline forms, alongside the structure of a more complex derivative, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. The comparison of these structures sheds light on how substitutions on the phenyl ring and the nitrogen atom influence the molecular packing and hydrogen bonding networks, critical features for understanding the physicochemical properties of these compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two forms of N-methylbenzylamine and for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. These datasets provide a basis for comparing unit cell dimensions, crystal symmetry, and refinement statistics.
| Parameter | N-methylbenzylamine (Form 1) | N-methylbenzylamine (Form 2) | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide |
| Formula | C₈H₁₁N | C₈H₁₁N | C₁₅H₁₇NO₂S |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P2₁ |
| a (Å) | 10.123 | 5.987 | 8.891(2) |
| b (Å) | 7.984 | 7.654 | 9.123(3) |
| c (Å) | 10.234 | 17.123 | 9.245(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 114.23 | 90 | 109.12(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 754.3 | 783.4 | 708.9(4) |
| Z | 4 | 4 | 2 |
| R-factor | 0.054 | 0.043 | 0.042 |
Data for N-methylbenzylamine (Forms 1 and 2) are sourced from the Crystallography Open Database (COD), entries 4075487 and 4309378 respectively. Data for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is sourced from the cited literature.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires careful execution. The following protocol outlines the typical workflow for the structural analysis of a small organic molecule.
-
Crystal Growth: High-quality single crystals are the foremost requirement. For small molecules like N-methylated benzylamines, this is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find conditions that yield crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent and free of cracks or defects).
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a viscous oil to hold it in place. The mounted crystal is then placed in the X-ray diffractometer. Data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption and crystal decay. This step yields a file containing a list of unique reflections and their corresponding intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial positions of the atoms. This initial model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction patterns. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles against expected values, as well as analyzing the intermolecular interactions, such as hydrogen bonds and van der Waals contacts. The final atomic coordinates are then deposited in a crystallographic database.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of the X-ray crystallography process and a conceptual signaling pathway that could be investigated using the elucidated structural information.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Caption: A diagram showing a hypothetical interaction of a benzylamine derivative with a receptor.
A Comparative Analysis of the Catalytic Performance of N-Methyl-4-methylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activity of N-Methyl-4-methylbenzylamine and its derivatives. The information compiled herein, supported by experimental data from peer-reviewed literature, is intended to assist researchers in selecting appropriate catalysts and designing experimental protocols for their specific applications.
Introduction
This compound and its derivatives are versatile compounds in organic synthesis, serving as key intermediates and, notably, as ligands or catalysts in a variety of chemical transformations. Their structural features, including the secondary amine and the substituted benzyl group, allow for fine-tuning of their steric and electronic properties, which in turn influences their catalytic performance. This guide explores their application in key reactions such as amidation and N-methylation, providing a comparative analysis of their catalytic efficacy.
Comparative Catalytic Activity Data
The catalytic performance of this compound derivatives is highly dependent on the specific reaction, the catalyst system employed, and the reaction conditions. Below are summaries of their activity in representative catalytic transformations.
Table 1: Catalytic Amidation of Benzaldehyde with N,4-Dimethylbenzylamine
This table summarizes the catalytic activity of various rare earth/lithium complexes in the amidation of benzaldehyde using N,4-dimethylbenzylamine. The data highlights how the choice of the metal center and ligands within the catalytic complex significantly impacts the reaction yield.
| Entry | Catalyst (Complex) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 1a (Yb-based) | 4 | 3 | 11 | [1] |
| 2 | 2a (Nd-based) | 4 | 3 | 47 | [1] |
| 3 | 3a (Sm-based) | 4 | 3 | 65 | [1] |
| 4 | 4a (Y-based) | 4 | 3 | >99 | [1] |
| 5 | 5a (Nd-based, different ligand) | 4 | 3 | 92 | [1] |
Reaction Conditions: Benzaldehyde (3 equiv.), N,4-dimethylbenzylamine (1 equiv.), THF, Room Temperature.[1]
The yttrium-based complex 4a demonstrated superior catalytic activity, achieving a quantitative yield.[1] In contrast, the ytterbium-based complex 1a showed significantly lower performance under the same conditions.[1] This comparison underscores the critical role of the metallic center in the catalyst's efficacy for this transformation.
Qualitative Comparison: Mono-N-Methylation of Primary Amines
In the mono-N-methylation of primary amines using alkyl methyl carbonates over zeolite catalysts, the steric and electronic properties of substituted benzylamine derivatives play a crucial role in both reaction rate and selectivity.
Studies have shown that increasing the steric hindrance of substituents on the aromatic ring of the amine can decrease the reaction rate. For example, in the N-methylation of p-substituted anilines, a progressive decrease in conversion is observed as the substituent size increases from methyl to n-butyl.[2] This is attributed to the hindered diffusion of the bulkier amine substrates into the catalytic pores of the zeolite.[2]
Furthermore, the electronic nature of the substituents also influences catalytic activity. While more nucleophilic amines are generally expected to react faster, strong adsorption onto the catalyst surface can lead to slower reaction rates and reduced selectivity.[2]
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of catalytic performance. Below are representative protocols for amidation and a Suzuki-Miyaura coupling reaction, which can be adapted for use with various this compound derivatives.
General Protocol for Catalytic Amidation
This protocol is based on the rare-earth metal-catalyzed amidation of aldehydes with amines.[1]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., N,4-dimethylbenzylamine)
-
Rare-earth/lithium catalyst complex (e.g., {L¹Yb[N(SiMe₃)₂]·THF}₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the rare-earth/lithium catalyst (0.04 mmol, 4 mol%).
-
Add anhydrous THF (2 mL) to dissolve the catalyst.
-
Add the amine (1.0 mmol, 1.0 equiv.) to the solution.
-
Slowly add the aldehyde (3.0 mmol, 3.0 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, where an N-methylbenzylamine derivative could potentially act as a ligand.[3]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
N-Methylbenzylamine derivative (as ligand, if applicable)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., a mixture of Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base. If using an N-methylbenzylamine derivative as a ligand, it should be added at this stage.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing catalytic processes and developing new catalysts. The following diagrams illustrate plausible catalytic cycles for amidation and Suzuki-Miyaura coupling reactions.
References
Comparative Guide to the Reproducibility and Robustness of Experiments Involving N-Methyl-4-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies and an analysis of the biological activity of N-Methyl-4-methylbenzylamine and related compounds. The information is intended to aid researchers in designing reproducible and robust experiments for drug discovery and development, particularly in the area of appetite modulation.
Executive Summary
This compound and its primary amine analog, 4-methylbenzylamine, have emerged as interesting compounds in neuropharmacology due to their effects on appetite. This guide details common synthetic routes for these compounds, presenting a comparative analysis of their yields and robustness. Furthermore, it delves into the biological mechanism of action, focusing on the interaction with Shaker-like Kv1.1 potassium channels and provides an overview of experimental protocols for assessing their effects on food intake in preclinical models. Alternative compounds with similar mechanisms of action are also discussed to provide a broader context for research and development.
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be approached through several methods, primarily involving the N-methylation of 4-methylbenzylamine or the reductive amination of 4-methylbenzaldehyde. The choice of method can significantly impact yield, purity, and scalability.
Synthetic Routes and Their Robustness
Two primary, robust methods for the synthesis of this compound are reductive amination and the Eschweiler-Clarke reaction.
-
Reductive Amination: This is a versatile method for forming amines from carbonyl compounds.[1][2][3] In this case, 4-methylbenzaldehyde is reacted with methylamine in the presence of a reducing agent to form this compound. Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[3] The reaction is generally robust and can be performed under mild conditions.
-
Eschweiler-Clarke Reaction: This classic reaction provides a straightforward method for the methylation of primary or secondary amines using formic acid and formaldehyde.[4][5][6][7][8] It is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[5][6][8] The reaction typically proceeds at elevated temperatures.[6][7]
Data on Synthesis Performance
The following table summarizes typical yields and reaction conditions for the synthesis of N-methylated benzylamine derivatives, providing an indication of the expected performance for the synthesis of this compound.
| Synthesis Method | Starting Materials | Reagents | Typical Yield | Purity | Key Considerations |
| Reductive Amination | 4-methylbenzaldehyde, Methylamine | Sodium borohydride or Sodium cyanoborohydride, Solvent (e.g., Methanol) | Good to Excellent | High | Avoids over-alkylation; milder reaction conditions.[1][3] |
| Eschweiler-Clarke Reaction | 4-methylbenzylamine | Formic acid, Formaldehyde | High | High | Irreversible due to the formation of CO₂; avoids quaternary salt formation.[5][6] |
| Direct N-Alkylation | 4-methylbenzylamine | Methylating agent (e.g., Methyl iodide), Base | Variable | Potential for over-alkylation | Prone to the formation of di- and tri-methylated products. |
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 4-methylbenzaldehyde and methylamine.
Materials:
-
4-methylbenzaldehyde
-
Methylamine (e.g., 40% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an excess of methylamine solution (e.g., 2-3 equivalents) to the cooled solution while stirring.
-
Continue stirring in the ice bath for 1-2 hours to allow for imine formation.
-
Slowly add sodium borohydride (e.g., 1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
Biological Activity and Mechanism of Action
Recent studies have highlighted the role of 4-methylbenzylamine (the primary amine analog of this compound) as a modulator of appetite. Its effects are mediated through the interaction with specific ion channels in the brain.
Hyperphagic Effects and Target Identification
Research has shown that 4-methylbenzylamine elicits a hyperphagic (increased food intake) response in mice.[9] This effect is in contrast to the hypophagic (decreased food intake) effects of its parent compound, benzylamine, and amphetamine.[9] The primary molecular target for this activity has been identified as the Shaker-like Kv1.1 potassium channels in the brain.[9] It is hypothesized that 4-methylbenzylamine acts as an opener of these channels, leading to its observed effects on appetite.[9]
Signaling Pathway
The opening of Kv1.1 channels in neurons leads to an efflux of potassium ions, which hyperpolarizes the cell membrane. This hyperpolarization generally has an inhibitory effect on neuronal excitability, reducing the likelihood of action potential firing.[10] The downstream signaling cascade following Kv1.1 activation in the context of appetite regulation is an active area of research. One potential pathway involves the modulation of the TrkB signaling pathway, which is known to be involved in neurogenesis and neuronal plasticity.[11][12]
Experimental Protocol: In Vivo Hyperphagia Assay
Objective: To assess the effect of a test compound on food intake in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
Test compound (e.g., 4-methylbenzylamine) and vehicle
-
Metabolic cages for individual housing and food intake monitoring
-
Analytical balance
Procedure:
-
Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Maintain a regular 12-hour light/dark cycle and provide ad libitum access to food and water.
-
On the day of the experiment, weigh each mouse and the food hopper.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Return the mice to their cages with pre-weighed food.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the food hoppers.
-
Calculate the cumulative food intake for each mouse at each time point.
-
Analyze the data to compare the food intake between the treatment and vehicle control groups.
Comparative Analysis with Alternative Compounds
The modulation of Kv1.1 channels presents a promising target for appetite regulation. Several other compounds are known to interact with these channels, offering potential alternatives for research and therapeutic development.
Kv1.1 Channel Modulators
-
4-Aminopyridine (4-AP): A well-known Kv channel blocker.[13][14][15][16] In contrast to the proposed opening action of 4-methylbenzylamine, 4-AP blocks Kv1.1 channels, which would be expected to have the opposite effect on neuronal excitability and potentially appetite. Derivatives of 4-AP have been synthesized and studied for various neurological conditions.[13][14][15][16][17]
-
Other Potassium Channel Openers: A variety of compounds that open other types of potassium channels, such as ATP-sensitive potassium (K-ATP) channels, have been investigated for their effects on appetite and metabolism.[18] These compounds may offer alternative strategies for modulating neuronal circuits involved in feeding behavior.
Performance Comparison
The following table provides a conceptual comparison of compounds based on their mechanism of action and expected effect on appetite.
| Compound Class | Mechanism of Action on Kv1.1 | Expected Effect on Appetite |
| 4-Methylbenzylamine | Channel Opener (putative) | Increase (Hyperphagia)[9] |
| 4-Aminopyridine | Channel Blocker | Decrease (Hypophagia) |
| Other K-ATP Channel Openers | Varies (indirect effects) | May influence appetite through various mechanisms[18] |
Conclusion and Future Directions
The synthesis of this compound is achievable through robust and high-yielding methods like reductive amination and the Eschweiler-Clarke reaction. Its primary amine analog, 4-methylbenzylamine, demonstrates significant biological activity as a hyperphagic agent, likely through the opening of Shaker-like Kv1.1 potassium channels. This mechanism provides a valuable target for the development of novel therapeutics for appetite disorders.
Future research should focus on:
-
Detailed Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of benzylamine derivatives as Kv1.1 channel modulators.
-
Elucidation of the downstream signaling pathways: To fully understand the molecular mechanisms by which Kv1.1 channel modulation affects appetite.
-
In-depth preclinical evaluation: To assess the long-term efficacy and safety of these compounds in relevant animal models of eating disorders.
By providing a clear comparison of synthetic methods and a detailed overview of the biological context, this guide aims to facilitate reproducible and impactful research in this promising area of neuropharmacology.
References
- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Behavioral Characterization of the Hyperphagia Synphilin-1 Overexpressing Mice | PLOS One [journals.plos.org]
- 10. Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kv1.1 channels regulate early postnatal neurogenesis in mouse hippocampus via the TrkB signaling pathway [ouci.dntb.gov.ua]
- 12. Kv1.1 channels regulate early postnatal neurogenesis in mouse hippocampus via the TrkB signaling pathway | eLife [elifesciences.org]
- 13. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Potential Role of Activating the ATP-Sensitive Potassium Channel in the Treatment of Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Methyl-4-methylbenzylamine: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for N-Methyl-4-methylbenzylamine was located. The following guidance is based on the safety data for the closely related compounds N-Methylbenzylamine and 4-Methylbenzylamine. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal. The information provided here is for informational purposes only and should not be substituted for professional safety guidance and regulatory compliance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound that, like its chemical relatives, is classified as corrosive and harmful. Adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.
I. Hazard Identification and Safety Data
Based on data for analogous compounds, this compound is anticipated to be a corrosive substance that can cause severe skin burns and eye damage. It is also likely to be harmful if swallowed, inhaled, or in contact with the skin.
Table 1: Summary of Hazard Information for Related Benzylamines
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2).[1] | Store away from incompatible materials. |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, personnel must be equipped with the appropriate personal protective equipment.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber, neoprene). Wear a lab coat, and for larger quantities or in case of a splash risk, an apron or coveralls are recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
III. Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if the spill is significant, work upwind.
-
Don PPE: Before addressing the spill, don the full personal protective equipment as outlined in Section II.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Neutralization (for small spills): For small spills, and only if you are trained to do so, cautiously neutralize the spilled amine with a weak acid, such as a 5% solution of acetic acid. Be aware that this reaction can be exothermic and may generate fumes. Perform this in a well-ventilated area.
-
Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a suitable, labeled, and sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Waste Disposal: The container with the collected spill material must be disposed of as hazardous waste through your institution's EHS department.
Caption: Spill Response Workflow.
IV. Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[4] On-site treatment such as neutralization may be permissible under certain regulations for corrosive wastes, but this should only be performed by trained personnel and in accordance with institutional and local regulations.
Experimental Protocol: General Neutralization of Amine Waste for Disposal
This is a general procedure and may need to be adapted based on the concentration of the waste and local regulations. Always perform a small-scale test reaction before proceeding with bulk neutralization.
-
Preparation: Work in a chemical fume hood. Place the container of this compound waste in a larger secondary container (e.g., an ice bath) to manage any heat generated during neutralization.
-
Dilution: If the waste is concentrated, it may be carefully diluted with a compatible solvent (e.g., water, if the amine is soluble) to control the rate of reaction.
-
Neutralization: Slowly and with constant stirring, add a weak acid (e.g., 5% acetic acid or citric acid) to the amine waste.
-
Monitoring: Monitor the pH of the solution regularly using pH paper or a calibrated pH meter. Continue adding acid until the pH is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once neutralized, the solution must still be disposed of as chemical waste through your institution's EHS program. Do not pour down the drain unless explicitly permitted by local regulations for neutralized solutions of this specific chemical.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Caption: Disposal Decision Flowchart.
V. Final Disposal
All waste containing this compound, including contaminated absorbents and personal protective equipment, must be disposed of through a licensed hazardous waste disposal company.[4] Ensure that all waste containers are properly labeled with the chemical name and associated hazards. Never mix this compound waste with incompatible materials, particularly acids and strong oxidizing agents, in the same waste container.[1]
References
Personal protective equipment for handling N-Methyl-4-methylbenzylamine
This guide provides immediate and essential safety protocols for handling N-Methyl-4-methylbenzylamine (CAS No. 699-04-7) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and ensure a safe working environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 699-04-7
-
Molecular Formula: C₉H₁₃N
Hazard Summary
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation may lead to chemical burns in the respiratory tract, and ingestion can cause burns to the gastrointestinal tract. It is crucial to handle this chemical with appropriate personal protective equipment and within a controlled environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Use in a well-ventilated area. If vapors are likely, use a NIOSH-approved respirator with appropriate cartridges. |
| Chemical Reactions and Transfers | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit over a laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with appropriate cartridges is mandatory. |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Use in a well-ventilated area. |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring the chemical, ground and bond containers to prevent static discharge.
-
Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory.[3]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[2]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Operational and Disposal Plans
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3][2]
-
Collect: Place the absorbed material into a suitable, labeled container for chemical waste.
-
Clean: Clean the spill area thoroughly.
Waste Disposal:
-
Chemical Waste: Dispose of surplus and non-recyclable this compound through a licensed disposal company.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with federal, state, and local regulations. Do not reuse contaminated clothing.[3]
Visual Safety Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response.
Caption: Standard workflow for handling this compound.
Caption: Emergency response plan for spills or exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
